Taprenepag
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure in first source
a prodrug of CP-544326; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFBXYNKZHTCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226187 | |
| Record name | Taprenepag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752187-80-7 | |
| Record name | Taprenepag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752187807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taprenepag | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taprenepag | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAPRENEPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CD894KUMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Taprenepag's Mechanism of Action on the EP2 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Developed for the treatment of open-angle glaucoma and ocular hypertension, its primary mechanism of action involves the reduction of intraocular pressure (IOP). This technical guide provides an in-depth exploration of this compound's interaction with the EP2 receptor, detailing its binding affinity, downstream signaling pathways, and the experimental methodologies used to characterize its activity. This compound isopropyl (PF-04217329) is a prodrug that is converted to its active acid metabolite, CP-544326, which is the focus of the in-vitro mechanistic studies.[1]
Core Mechanism of Action
This compound, in its active form CP-544326, selectively binds to and activates the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is coupled to the Gαs stimulatory protein.[2] Upon agonist binding, a conformational change in the receptor activates Gαs, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in the relaxation of the trabecular meshwork and an increase in aqueous humor outflow, thereby lowering IOP.[1][3]
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the quantitative data for this compound's active form (CP-544326) at the human EP2 receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| CP-544326 | Human EP2 | Radioligand Binding | IC50 | 10 |
| CP-544326 | Rat EP2 | Radioligand Binding | IC50 | 15 |
Table 2: Functional Potency
| Compound | Cell Line | Assay Type | Parameter | Value (nM) |
| CP-544326 | HEK293-human EP2 | cAMP Accumulation | EC50 | 2.8 |
Table 3: Receptor Selectivity
| Compound | Receptor Subtype | Assay Type | Parameter | Value (nM) | Selectivity (fold vs. EP2) |
| CP-544326 | Human EP1 | Not Specified | IC50 | >3200 | >320 |
| CP-544326 | Human EP3 | Not Specified | IC50 | >3200 | >320 |
| CP-544326 | Human EP4 | Not Specified | IC50 | >3200 | >320 |
Signaling Pathways and Experimental Workflows
EP2 Receptor Signaling Pathway
The activation of the EP2 receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this Gαs-coupled pathway.
Caption: this compound-mediated EP2 receptor signaling cascade.
Experimental Workflow: cAMP Accumulation Assay
The functional potency of this compound is typically determined using a cAMP accumulation assay in cells expressing the recombinant human EP2 receptor.
Caption: Workflow for a typical cAMP accumulation functional assay.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound, synthesized from established methodologies.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection (for transient expression): HEK293 cells are transiently transfected with a mammalian expression vector containing the coding sequence for the human EP2 receptor using a suitable transfection reagent (e.g., lipofectamine-based). Assays are typically performed 24-48 hours post-transfection.
-
Stable Cell Line Generation: For continuous use, stable cell lines are generated by transfecting HEK293 cells with an EP2 receptor expression vector containing a selection marker (e.g., neomycin resistance). Following transfection, cells are cultured in the presence of the selection agent (e.g., G418) to select for cells that have integrated the plasmid.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of this compound (CP-544326) to displace a radiolabeled ligand from the EP2 receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human EP2 receptor are harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in the binding buffer and protein concentration is determined.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]-PGE2).
-
Add increasing concentrations of unlabeled CP-544326.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of CP-544326.
-
Determine the IC50 value (the concentration of CP-544326 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
cAMP Accumulation Functional Assay
This assay quantifies the increase in intracellular cAMP following EP2 receptor activation by this compound.
-
Cell Preparation:
-
Seed HEK293 cells expressing the human EP2 receptor into 96-well plates and grow to near confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
-
Assay Procedure:
-
Add increasing concentrations of CP-544326 to the wells.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using an antibody specific for cAMP.
-
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the concentration of CP-544326.
-
Determine the EC50 value (the concentration of CP-544326 that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
This compound is a highly potent and selective EP2 receptor agonist. Its mechanism of action is centered on the activation of the Gαs-cAMP signaling pathway, leading to a physiological response that is beneficial for the treatment of glaucoma. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.
References
- 1. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. EP2 Prostanoid Receptor Cell Line – Cells Online [cells-online.com]
In-Depth Technical Guide: Taprenepag's Prostaglandin E2 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prostaglandin E2 (PGE2) receptor agonist activity of taprenepag (also known as CP-544326). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, binding affinity, functional potency, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a potent and selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This mechanism is central to the pharmacological effects of this compound.
Signaling Pathway Diagram
Caption: this compound-induced EP2 receptor signaling cascade.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at prostaglandin receptors.
Table 1: Radioligand Binding Affinity of this compound (CP-544326)
| Receptor | Species | IC50 (nM) | Reference |
| EP2 | Human | 10 | [1] |
| EP2 | Rat | 15 | [1][2] |
| EP1 | Not Specified | >3200 | [1] |
| EP3 | Not Specified | >3200 | [1] |
| EP4 | Not Specified | >3200 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Functional Potency of this compound (CP-544326)
| Assay | Cell Line | Parameter | EC50 (nM) | Reference |
| cAMP Accumulation | HEK293 (expressing human EP2) | cAMP Elevation | 2.8 |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the generalized methodologies for the key assays used to characterize this compound's activity.
Disclaimer: The following protocols are generalized representations of standard biochemical assays. The specific details of the protocols used in the primary literature for this compound (Prasanna G, et al. Exp Eye Res. 2011 Sep;93(3):256-64) may vary as the full-text of this article was not available.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 value of this compound for the EP2 receptor.
Materials:
-
Membrane preparations from cells expressing the human or rat EP2 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
Unlabeled this compound (CP-544326) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Generalized Protocol:
-
Reaction Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-PGE2), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled PGE2) from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
Objective: To determine the EC50 value of this compound for EP2 receptor-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
This compound (CP-544326) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen detection method.
Workflow Diagram:
Caption: Workflow for a cAMP accumulation assay.
Generalized Protocol:
-
Cell Seeding: Seed HEK293 cells expressing the human EP2 receptor into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for a short period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by lysing the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format such as HTRF, ELISA, or AlphaScreen.
-
Data Analysis: Plot the measured cAMP levels against the corresponding concentrations of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a highly potent and selective agonist for the prostaglandin EP2 receptor. Its mechanism of action is centered on the stimulation of the Gs-adenylyl cyclase-cAMP signaling pathway. The quantitative data from radioligand binding and functional assays confirm its high affinity and efficacy at the human EP2 receptor, with significant selectivity over other prostanoid receptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other EP2 receptor agonists in drug discovery and development.
References
Taprenepag: A Technical Guide to its Chemical Structure, Properties, and EP2 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taprenepag (also known as CP-544,326) is a potent and highly selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for key assays and a visualization of its signaling pathway are included to support further research and development. This compound has been investigated for its potential therapeutic effects, particularly in the context of glaucoma and ocular hypertension, where it has been shown to reduce intraocular pressure.[4][5]
Chemical Structure and Identifiers
This compound is a complex organic molecule belonging to the class of phenylpyrazoles. Its systematic IUPAC name is 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid |
| CAS Number | 752187-80-7 |
| Molecular Formula | C24H22N4O5S |
| Molecular Weight | 478.52 g/mol |
| SMILES | O=C(O)COC1=CC=CC(CN(CC2=CC=C(N3N=CC=C3)C=C2)S(=O)(=O)C4=CC=CN=C4)=O)=C1 |
| InChI Key | MFFBXYNKZHTCEY-UHFFFAOYSA-N |
A prodrug, this compound isopropyl (PF-04217329), has also been developed to improve corneal permeability and ocular bioavailability.
Table 2: Chemical Identifiers for this compound Isopropyl
| Identifier | Value |
| IUPAC Name | isopropyl 2-(3-((N-(4-(1H-pyrazol-1-yl)benzyl)pyridine-3-sulfonamido)methyl)phenoxy)acetate |
| CAS Number | 1005549-94-9 |
| Molecular Formula | C27H28N4O5S |
| Molecular Weight | 520.60 g/mol |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation and delivery.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid powder | |
| Water Solubility | 0.0219 mg/mL | |
| logP | 2.35 | |
| pKa (Strongest Acidic) | 3.11 | |
| pKa (Strongest Basic) | 2.11 | |
| Solubility in DMSO | ≥ 100 mg/mL |
Pharmacological Properties
This compound is a selective EP2 receptor agonist. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Table 4: Pharmacological Properties of this compound
| Parameter | Value | Species | Notes |
| IC50 (EP2) | 10 nM | Human | |
| IC50 (EP2) | 15 nM | Rat | |
| EC50 (cAMP increase) | 2.8 nM | Human (HEK293 cells) | |
| Selectivity | >3200 nM for EP1, EP3, and EP4 receptors |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the EP2 receptor initiates a signaling cascade that is primarily mediated by the Gs alpha subunit of the G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.
EP2 Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand (e.g., [3H]-PGE2)
-
Unlabeled this compound
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation: Harvest HEK293-EP2 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of unlabeled this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled PGE2).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
cAMP Functional Assay (GloSensor™ Assay - Representative Protocol)
This protocol details a method to measure the functional activity of this compound by quantifying the increase in intracellular cAMP levels.
Materials:
-
HEK293 cells co-transfected with the human EP2 receptor and a GloSensor™ cAMP plasmid
-
Cell culture medium
-
GloSensor™ cAMP Reagent
-
This compound
-
Luminometer
Procedure:
-
Cell Preparation: Seed the transfected HEK293 cells in a 96-well plate and allow them to attach overnight.
-
Reagent Equilibration: Remove the culture medium and add the GloSensor™ cAMP Reagent diluted in an appropriate buffer. Incubate for approximately 2 hours at room temperature to allow the reagent to enter the cells.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Luminescence Measurement: Measure the luminescence signal at different time points (e.g., every 2-5 minutes for 30 minutes) using a luminometer.
-
Data Analysis: The increase in luminescence is proportional to the increase in intracellular cAMP. Plot the luminescence signal against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
In Vivo Model of Glaucoma (Representative Protocol)
This protocol outlines a general procedure for evaluating the intraocular pressure (IOP)-lowering effects of this compound in a rabbit model of ocular hypertension.
Materials:
-
New Zealand White rabbits
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen)
-
This compound formulation (e.g., ophthalmic solution)
-
Vehicle control
Procedure:
-
Animal Acclimatization: Acclimate the rabbits to the laboratory environment and handling procedures.
-
Induction of Ocular Hypertension (if required): Ocular hypertension can be induced in one eye using methods such as the injection of alpha-chymotrypsin into the posterior chamber. The contralateral eye can serve as a normotensive control.
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of conscious rabbits using a calibrated tonometer after applying a topical anesthetic.
-
Drug Administration: Administer a single drop of the this compound formulation to the hypertensive eye. Administer the vehicle to the contralateral control eye or to a separate group of animals.
-
Post-Dose IOP Measurement: Measure the IOP at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the IOP-lowering effect.
-
Data Analysis: Calculate the change in IOP from baseline at each time point for the this compound-treated and control groups. Statistically compare the results to determine the efficacy of this compound in reducing IOP.
Conclusion
This compound is a well-characterized, potent, and selective EP2 receptor agonist with demonstrated efficacy in preclinical and clinical models of glaucoma. Its distinct mechanism of action, involving the activation of the EP2 receptor and subsequent increase in intracellular cAMP, offers a promising therapeutic approach for lowering intraocular pressure. The detailed chemical, physical, and pharmacological data, along with the representative experimental protocols provided in this guide, serve as a valuable resource for researchers and drug development professionals working on novel therapies for ocular diseases and other conditions where EP2 receptor modulation may be beneficial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Taprenepag Isopropyl (PF-04217329): A Technical Guide to its Prodrug Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taprenepag isopropyl (PF-04217329) is a topical, isopropyl ester prodrug of the potent and selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, CP-544326. Developed for the treatment of open-angle glaucoma and ocular hypertension, its primary mechanism of action is the reduction of intraocular pressure (IOP). This is achieved through the activation of the EP2 receptor in the ciliary body, which leads to an increase in aqueous humor outflow. Preclinical and clinical studies have demonstrated its efficacy in lowering IOP, both as a monotherapy and as an adjunct to other glaucoma medications. This technical guide provides a comprehensive overview of the pharmacology of this compound isopropyl, with a focus on its prodrug nature, mechanism of action, and the experimental methodologies used in its evaluation.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. The primary goal of medical therapy for glaucoma is to lower IOP to a target level that prevents further optic nerve damage.
Prostaglandin analogs are a first-line treatment for glaucoma, primarily acting on the FP receptor to increase uveoscleral outflow of aqueous humor. This compound isopropyl represents a novel approach by selectively targeting the EP2 receptor, offering an alternative or complementary mechanism for IOP reduction. As a prodrug, this compound isopropyl is designed to enhance corneal permeability, allowing for effective delivery of the active metabolite, CP-544326, to the target tissues within the eye.
Prodrug Chemistry and Metabolism
This compound isopropyl is the isopropyl ester of its active form, CP-544326. The esterification of the carboxylic acid moiety of CP-544326 increases its lipophilicity, which facilitates its penetration through the cornea. Following topical administration, corneal esterases hydrolyze the isopropyl ester, releasing the active carboxylic acid, CP-544326, into the aqueous humor.
The Discovery and Development of Taprenepag: A Selective EP2 Receptor Agonist for Glaucoma
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Taprenepag (PF-04217329), a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, was developed by Pfizer for the treatment of open-angle glaucoma and ocular hypertension. As a prodrug, this compound isopropyl is rapidly converted to its active metabolite, CP-544326, which exerts its therapeutic effect by increasing aqueous humor outflow and thereby reducing intraocular pressure (IOP). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to offer a comprehensive resource for researchers in the field of ophthalmology and drug discovery. Although showing promise in early clinical trials, the development of this compound was discontinued at Phase II.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. The primary treatment strategy for glaucoma is the reduction of IOP. Prostaglandin analogues (PGAs), which enhance the uveoscleral outflow of aqueous humor, are a first-line therapy. However, not all patients respond adequately to existing treatments, necessitating the development of novel therapeutic agents with different mechanisms of action.
This compound emerged from Pfizer's research program focused on identifying selective agonists for prostanoid receptors to lower IOP. The EP2 receptor, a G-protein coupled receptor for PGE2, was identified as a promising target. Activation of the EP2 receptor was shown to increase aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways. This compound was designed as a potent and selective EP2 agonist with the potential to offer a new therapeutic option for glaucoma management.
Mechanism of Action
This compound isopropyl is a prodrug that readily penetrates the cornea. In the eye, it is hydrolyzed by esterases to its active form, CP-544326. CP-544326 is a potent and selective agonist of the prostaglandin E2 receptor subtype 2 (EP2). The EP2 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP in the trabecular meshwork and ciliary muscle is believed to be the key signaling event that leads to increased aqueous humor outflow and a subsequent reduction in IOP.
Signaling Pathway
The binding of the active metabolite of this compound, CP-544326, to the EP2 receptor initiates a signaling cascade that ultimately results in the lowering of intraocular pressure. This pathway involves the activation of Gs-protein, stimulation of adenylyl cyclase, and the production of cAMP.
Figure 1: Signaling pathway of this compound in lowering intraocular pressure.
Preclinical Development
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological properties, efficacy, and safety.
In Vitro Pharmacology
The affinity and functional activity of this compound's active metabolite, CP-544326, were assessed in various in vitro assays.
Table 1: In Vitro Potency and Selectivity of CP-544326
| Assay Type | Receptor | Species | Value | Reference |
| Binding Affinity (IC50) | EP2 | Human | 10 nM | |
| Functional Activity (EC50) | EP2 (cAMP stimulation) | Human (HEK293 cells) | 2.8 nM | |
| Selectivity | EP1, EP3, EP4 | Human | >1000-fold vs EP2 |
Preclinical Efficacy in Animal Models
Topical ocular administration of this compound isopropyl demonstrated significant IOP-lowering effects in several preclinical models of glaucoma and ocular hypertension.
Table 2: IOP Reduction in Animal Models with this compound Isopropyl
| Animal Model | Dosing Regimen | IOP Reduction | Reference |
| Normotensive Dutch-belted rabbits | Once daily | 30-50% | |
| Normotensive dogs | Once daily | 30-50% | |
| Laser-induced ocular hypertensive cynomolgus monkeys | Once daily | 30-50% |
Topical administration of this compound was well-tolerated in these preclinical species and resulted in a sustained reduction in IOP for over 24 hours after a single dose.
Clinical Development
This compound advanced to Phase II clinical trials to evaluate its safety and efficacy in patients with open-angle glaucoma or ocular hypertension.
Phase II Clinical Trial (NCT00572455)
A randomized, double-masked, multicenter, two-stage, dose-finding study was conducted to assess the safety and efficacy of this compound isopropyl ophthalmic solution.
Table 3: Overview of the Phase II Clinical Trial of this compound (NCT00572455)
| Parameter | Description |
| Study Design | Randomized, double-masked, vehicle- and active-controlled, two-stage, dose-finding trial. |
| Population | Patients with primary open-angle glaucoma or ocular hypertension. |
| Inclusion Criteria | IOP between 26 and 36 mmHg in at least one eye. |
| Stage I | 67 subjects randomized to receive one of six doses of this compound isopropyl (0.0025% to 0.03%) or vehicle, once daily for 14 days. |
| Stage II | 250 subjects randomized to receive one of three doses of this compound isopropyl (0.005%, 0.01%, 0.015%) as monotherapy, or in unfixed combination with latanoprost 0.005%, or latanoprost 0.005% monotherapy, once daily for 28 days. |
| Primary Outcome | Mean change from baseline in diurnal IOP at the last visit. |
| Results | - Stage I: All doses of this compound isopropyl showed statistically significant greater IOP reductions compared to vehicle at day 14. - Stage II: The unfixed combination of this compound isopropyl and latanoprost resulted in statistically significantly greater IOP reductions compared to latanoprost monotherapy at day 28. This compound monotherapy was comparable to latanoprost in reducing IOP. |
| Adverse Events | The most common ocular adverse events were conjunctival hyperemia, eye irritation, and eye pain. Iritis and photophobia were also observed. |
Despite demonstrating efficacy in lowering IOP, the development of this compound was discontinued after the completion of Phase II trials. The reasons for discontinuation were not publicly disclosed by Pfizer but may have been related to the observed side effect profile, including iritis, or a strategic decision based on the competitive landscape.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of this compound.
EP2 Receptor Binding Assay (Representative Protocol)
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the EP2 receptor.
Figure 2: Workflow for a representative EP2 receptor binding assay.
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used.
-
Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand (e.g., [3H]-PGE2), and varying concentrations of the test compound (CP-544326) are incubated together. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.
cAMP Functional Assay (Representative Protocol)
This protocol outlines a typical cell-based functional assay to measure the ability of a test compound to stimulate cAMP production via the EP2 receptor.
Figure 3: Workflow for a representative EP2 receptor cAMP functional assay.
-
Cell Culture: Cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells) are cultured and seeded into 96-well plates.
-
Assay Medium: A serum-free medium is typically used for the assay.
-
Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with varying concentrations of the test compound (CP-544326).
-
Lysis: After the stimulation period, the cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays are based on a competitive immunoassay format.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The concentration of the compound that produces 50% of the maximal response (EC50) is determined using non-linear regression.
Conclusion
This compound was a promising selective EP2 receptor agonist developed by Pfizer for the treatment of glaucoma. Its mechanism of action, involving the activation of the EP2 receptor and subsequent increase in aqueous humor outflow, represented a novel approach to IOP reduction. Preclinical studies demonstrated significant efficacy in animal models. The Phase II clinical trial confirmed its IOP-lowering effect in patients, both as a monotherapy and in combination with a prostaglandin analogue. However, the development of this compound was discontinued, highlighting the challenges in developing new glaucoma therapies, where a favorable balance of efficacy and safety is paramount. The information presented in this technical guide provides a comprehensive overview of the discovery and development of this compound, offering valuable insights for researchers and clinicians in the field of ophthalmology and drug discovery.
Taprenepag selectivity for prostaglandin E receptor subtypes
An In-Depth Technical Guide on the Selectivity of Taprenepag for Prostaglandin E Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as CP-544326) is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] It has been investigated primarily for its potential in lowering intraocular pressure in the treatment of glaucoma and ocular hypertension.[2][4] This technical guide provides a detailed overview of this compound's selectivity for the four prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4), presenting quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Prostaglandin E Receptor Subtype Signaling
Prostaglandin E2 mediates a wide range of physiological and pathological effects through its interaction with four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. These receptors are coupled to different G proteins and, consequently, activate distinct intracellular signaling cascades.
-
EP1 Receptor: Coupled to the Gq protein, its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Both are coupled to the Gs protein, which stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP). This subsequently activates Protein Kinase A (PKA). The EP2 and EP4 receptors can also activate the PI3K-Akt signaling pathway.
-
EP3 Receptor: This receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The diverse signaling mechanisms of these receptor subtypes underscore the importance of developing selective agonists like this compound to target specific therapeutic pathways while avoiding off-target effects.
Caption: Prostaglandin E2 (PGE2) receptor subtype signaling pathways.
Quantitative Selectivity Profile of this compound
This compound demonstrates high selectivity for the EP2 receptor over the other EP receptor subtypes. This is evident from both binding affinity and functional activity assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Human EP Receptors
| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Binding Affinity (Kᵢ, nM) |
| EP1 | > 3200 | Not Available |
| EP2 | 10 | 10 |
| EP3 | > 3200 | Not Available |
| EP4 | > 3200 | Not Available |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher binding affinity. Kᵢ (Inhibition constant) is another measure of binding affinity.
Table 2: Functional Activity of this compound at the Human EP2 Receptor
| Assay Type | Cell Line | Measured Parameter | Functional Potency (EC₅₀, nM) |
| cAMP Accumulation | HEK293 | cAMP Levels | 2.8 |
EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower value indicates greater potency.
Experimental Protocols
The quantitative data presented above are typically determined through a series of standardized in vitro assays. The general methodologies for these key experiments are described below.
Radioligand Binding Assays (for IC₅₀/Kᵢ Determination)
This method is used to determine the binding affinity of a compound to its target receptor.
-
Cell Preparation: Membranes are prepared from cells engineered to express a high level of a specific human EP receptor subtype (e.g., EP1, EP2, EP3, or EP4).
-
Assay Principle: A radiolabeled ligand (e.g., ³H-PGE2) with known high affinity for the receptor is incubated with the cell membranes. The unlabeled test compound (this compound) is added in increasing concentrations to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection and Data Analysis: The radioactivity retained on the filter is measured using a scintillation counter. The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value is determined from this curve, representing the concentration of this compound that displaces 50% of the bound radioligand. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays (for EC₅₀ Determination)
These assays measure the biological response elicited by the binding of a compound to its receptor. For Gs-coupled receptors like EP2, this is often a measure of second messenger production.
-
Cell Culture: A suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is transfected to stably express the human EP2 receptor.
-
Assay Principle: Since the EP2 receptor is coupled to the Gs protein, its activation by an agonist like this compound leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
-
Experimental Procedure: The EP2-expressing cells are incubated with increasing concentrations of this compound (e.g., from 0.01 to 1000 nM).
-
Detection and Data Analysis: After incubation, the cells are lysed, and the amount of cAMP produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results are plotted as the cAMP response versus the log concentration of this compound to generate a dose-response curve, from which the EC₅₀ value is calculated.
Caption: Workflow for determining receptor binding affinity and functional activity.
Conclusion
The available data robustly demonstrate that this compound is a highly potent and selective agonist for the prostaglandin EP2 receptor. With a binding affinity (IC₅₀) of 10 nM for the human EP2 receptor and over 300-fold lower affinity for EP1, EP3, and EP4 subtypes, its selectivity is clear. This is further substantiated by its potent functional activity, with an EC₅₀ of 2.8 nM for cAMP production in EP2-expressing cells. This high degree of selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the EP2 receptor and a promising therapeutic candidate for conditions where EP2 activation is beneficial, such as in the treatment of glaucoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Taprenepag's Effect on Aqueous Humor Dynamics: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taprenepag, a potent and selective prostaglandin EP2 receptor agonist, represents a significant advancement in the therapeutic landscape for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Administered as the isopropyl ester prodrug, this compound isopropyl (PF-04217329), it is rapidly converted to its active form, CP-544326. This active metabolite effectively lowers IOP by enhancing aqueous humor outflow through both the conventional (trabecular meshwork) and uveoscleral pathways. This dual-action mechanism, distinct from prostaglandin F2α analogs which primarily target the uveoscleral route, offers a promising alternative and additive therapeutic strategy. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.
Mechanism of Action: EP2 Receptor-Mediated Aqueous Outflow Enhancement
This compound's primary mechanism of action is the selective activation of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to increased aqueous humor outflow.
The active metabolite of this compound isopropyl, CP-544326, is a potent EP2 agonist with an IC50 of 10 nM and an EC50 of 2.8 nM.[1] Its selectivity for the EP2 receptor over other prostaglandin receptors (EP1, EP3, EP4) is significant, with IC50 values greater than 3200 nM for the other subtypes.[2]
Activation of the EP2 receptor in the trabecular meshwork and ciliary body leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP is a key signaling event that is believed to mediate the relaxation of the trabecular meshwork and ciliary muscle cells. This cellular relaxation reduces the resistance to aqueous humor outflow, thereby increasing both the conventional (via the trabecular meshwork and Schlemm's canal) and uveoscleral outflow pathways.[3][4]
Signaling Pathway
Quantitative Data from Preclinical and Clinical Studies
Preclinical Efficacy
This compound isopropyl has demonstrated significant IOP-lowering effects in various preclinical models of glaucoma and ocular hypertension.
| Animal Model | Study Type | IOP Reduction vs. Vehicle | Reference |
| Normotensive Dutch-belted Rabbits | Single Day | 30% - 50% | |
| Normotensive Dogs | Single Day | 30% - 50% | |
| Laser-induced Ocular Hypertensive Cynomolgus Monkeys | Single Day | 30% - 50% | |
| Normotensive Dutch-belted Rabbits | Multiple Day | 20% - 40% | |
| Normotensive Dogs | Multiple Day | 20% - 40% | |
| Laser-induced Ocular Hypertensive Cynomolgus Monkeys | Multiple Day | 20% - 40% |
Clinical Efficacy: Phase 2 Dose-Response Trial
A randomized, double-masked, two-stage, dose-finding Phase 2 clinical trial (NCT00572455) evaluated the efficacy and safety of this compound isopropyl in patients with primary open-angle glaucoma (POAG) or ocular hypertension.
Stage I: Dose Escalation vs. Vehicle (14 Days)
| Treatment Group | Mean Change in Diurnal IOP from Baseline (mmHg) |
| This compound Isopropyl 0.0025% | Statistically significant reduction vs. vehicle |
| This compound Isopropyl 0.005% | Statistically significant reduction vs. vehicle |
| This compound Isopropyl 0.01% | Statistically significant reduction vs. vehicle |
| This compound Isopropyl 0.015% | Statistically significant reduction vs. vehicle |
| This compound Isopropyl 0.02% | Statistically significant reduction vs. vehicle |
| This compound Isopropyl 0.03% | Statistically significant reduction vs. vehicle |
| Vehicle | - |
Note: Specific mean change values were not provided in the abstract, but all doses of this compound isopropyl showed statistically significantly greater IOP reductions compared to the vehicle.
Stage II: Monotherapy and Combination with Latanoprost (28 Days)
A subsequent pharmacodynamic modeling study provided more specific IOP reduction estimates. After ≥14 days of once-daily evening administration, the maximum effect for this compound monotherapy was estimated to be a reduction of 6.27 mmHg from a baseline IOP of 25 mmHg. The study also found that the combination of this compound and latanoprost resulted in a significantly greater IOP reduction than this compound alone.
| Treatment Group | Key Finding | Reference |
| This compound Isopropyl Monotherapy (0.005%, 0.01%, 0.015%) | Comparable IOP reduction to latanoprost 0.005% | |
| This compound Isopropyl + Latanoprost 0.005% (Unfixed Combination) | Statistically significantly greater IOP reduction vs. latanoprost monotherapy |
Experimental Protocols
Preclinical Studies
Animal Models:
-
Normotensive Dutch-belted rabbits, normotensive dogs, and laser-induced ocular hypertensive cynomolgus monkeys were used.
-
Ocular hypertension in monkeys was induced by laser photocoagulation of the trabecular meshwork.
Drug Administration:
-
A single drop of this compound isopropyl ophthalmic solution was administered topically to one eye. The contralateral eye often received a vehicle control.
IOP Measurement:
-
Intraocular pressure was measured using a calibrated pneumatonometer or other appropriate tonometry devices for each species.
-
Measurements were taken at baseline and at various time points post-dosing (e.g., 6, 12, and 24 hours).
Aqueous Humor Dynamics:
-
The elevation of cAMP in the aqueous humor and/or iris-ciliary body was measured as an indicator of in vivo EP2 receptor activation.
Phase 2 Clinical Trial (NCT00572455)
Study Design:
-
A randomized, vehicle- and active-controlled, double-masked, two-stage, dose-finding trial.
Participant Population:
-
Patients with primary open-angle glaucoma (POAG) or ocular hypertension.
-
Inclusion criteria for the study eye included an IOP between 26 mmHg and 36 mmHg at 8 am, and between 22 mmHg and 36 mmHg at 10 am, 1 pm, and 4 pm.
Treatment Regimen:
-
Stage I: Patients received one drop of this compound isopropyl unit dose formulation (0.0025%, 0.005%, 0.01%, 0.015%, 0.02%, or 0.03%) or vehicle in the evening for 14 days.
-
Stage II: Patients received one drop of this compound isopropyl multidose formulation (0.005%, 0.01%, or 0.015%) as monotherapy, or in an unfixed combination with latanoprost 0.005%, or latanoprost monotherapy in the evening for 28 days.
Outcome Measures:
-
The primary outcome was the mean change in diurnal IOP from baseline to the last visit.
-
Adverse events were also monitored throughout the study.
Experimental Workflow: Phase 2 Clinical Trial
Conclusion
This compound is a novel EP2 receptor agonist that effectively lowers intraocular pressure by enhancing aqueous humor outflow through both the conventional and uveoscleral pathways. Preclinical and clinical data have demonstrated its potent IOP-lowering capabilities, both as a monotherapy and in combination with other glaucoma medications like latanoprost. Its unique dual-outflow mechanism of action positions this compound as a valuable addition to the therapeutic armamentarium for managing glaucoma and ocular hypertension. Further research will continue to elucidate its long-term efficacy, safety profile, and potential role in combination therapies for the comprehensive management of these sight-threatening conditions.
References
- 1. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Taprenepag: A Deep Dive into its Cellular Signaling Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a non-prostanoid, it represents a significant development in therapeutics targeting the EP2 receptor, which is implicated in a variety of physiological processes, including intraocular pressure regulation, inflammation, and ciliogenesis. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound, offering a comprehensive resource for researchers and drug development professionals.
Core Signaling Pathway: EP2 Receptor Activation and cAMP Synthesis
The principal mechanism of action for this compound involves the activation of the Gs alpha subunit-coupled EP2 receptor. This activation initiates a signaling cascade that is central to the therapeutic effects of the compound. Upon binding to the EP2 receptor, this compound induces a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs subunit then dissociates from the βγ subunits and stimulates adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.
The elevation of intracellular cAMP levels is a hallmark of this compound activity and has been quantitatively demonstrated in cellular assays. This increase in cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a multitude of substrate proteins, including the transcription factor cAMP-response element-binding protein (CREB).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the EP2 receptor and its downstream signaling effects.
Table 1: Receptor Binding Affinity and Selectivity of this compound (CP-544,326)
| Receptor | Species | IC50 (nM) | Reference |
| EP2 | Human | 10 | |
| EP2 | Rat | 15 | |
| EP1, EP3, EP4 | Not Specified | >3200 |
Table 2: Functional Activity of this compound (CP-544,326)
| Assay | Cell Line | Parameter | Value (nM) | Reference |
| cAMP Accumulation | HEK293 (expressing human EP2) | EC50 | 2.8 |
Detailed Experimental Protocols
Radioligand Binding Assay for EP2 Receptor
This protocol outlines a standard method for determining the binding affinity of this compound to the EP2 receptor.
Objective: To determine the IC50 value of this compound for the human EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Membrane preparation from the above cells
-
[3H]-PGE2 (radioligand)
-
This compound (CP-544,326)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-hEP2 cells and harvest. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add membrane preparation, [3H]-PGE2 at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled PGE2.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Accumulation Assay
This protocol describes a method to measure the functional activity of this compound by quantifying its ability to stimulate cAMP production.
Objective: To determine the EC50 value of this compound for cAMP production in cells expressing the human EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Cell culture medium
-
This compound (CP-544,326)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed HEK293-hEP2 cells in a 96-well plate and culture overnight.
-
Compound Treatment: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format.
-
Data Analysis: Measure the signal using a plate reader. Convert the signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Downstream Signaling Pathways
Activation of the EP2 receptor by this compound is expected to trigger downstream signaling cascades mediated by cAMP. While specific studies on this compound's effect on PKA and CREB are limited, the established EP2 signaling pathway provides a strong basis for these interactions.
Protein Kinase A (PKA) Activation
General Protocol for PKA Activity Assay (ELISA-based):
Objective: To measure the activation of PKA in response to this compound treatment.
Materials:
-
Target cells (e.g., HEK293-hEP2)
-
This compound
-
Cell lysis buffer
-
PKA activity assay kit (ELISA-based)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Lysis: Lyse the cells to release cellular proteins, including PKA.
-
Assay Performance: Add cell lysates to a microplate pre-coated with a PKA-specific substrate. Add ATP to initiate the phosphorylation reaction.
-
Detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: Add a substrate for the enzyme to generate a colorimetric signal.
-
Data Analysis: Measure the absorbance using a microplate reader. The signal intensity is proportional to the PKA activity.
CREB Phosphorylation
General Protocol for Western Blotting of Phospho-CREB:
Objective: To detect the phosphorylation of CREB at Serine 133 in response to this compound treatment.
Materials:
-
Target cells
-
This compound
-
Lysis buffer with phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-CREB Ser133 and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-CREB. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CREB to normalize the data.
Conclusion
This compound is a selective EP2 receptor agonist that activates the canonical Gs-cAMP signaling pathway. Its high potency and selectivity make it a valuable tool for studying EP2 receptor biology and a promising therapeutic agent. This guide provides a foundational understanding of the cellular and molecular mechanisms of this compound, offering detailed protocols and quantitative data to support further research and development efforts in this area. Further investigation into the downstream effects of this compound on gene expression and cellular function will continue to elucidate its full therapeutic potential.
Methodological & Application
Application Notes and Protocols: Taprenepag for Intraocular Pressure Reduction in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag isopropyl (formerly PF-04217329) is a potent and selective prostaglandin EP2 receptor agonist that has demonstrated significant efficacy in reducing intraocular pressure (IOP) in preclinical models.[1][2] As a prodrug, this compound isopropyl is rapidly converted to its active acid metabolite, CP-544326, upon ocular administration.[1][2][3] This active metabolite selectively targets the EP2 receptor, initiating a signaling cascade that leads to enhanced aqueous humor outflow and a subsequent lowering of IOP. These application notes provide a detailed overview of the experimental protocols for evaluating the IOP-lowering effects of this compound in the normotensive Dutch-belted rabbit model, a commonly used model in ophthalmic research.
Mechanism of Action and Signaling Pathway
This compound's active metabolite, CP-544326, exerts its effects by binding to the prostaglandin EP2 receptor, a G-protein coupled receptor (GPCR). This interaction activates the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which is thought to be the primary mediator of the downstream effects.
This signaling cascade is believed to reduce IOP by increasing the facility of both the conventional (trabecular meshwork) and unconventional (uveoscleral) aqueous humor outflow pathways. The precise downstream targets of PKA in this context are still under investigation but are thought to involve the relaxation of the trabecular meshwork and ciliary muscle cells, leading to decreased outflow resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in normotensive Dutch-belted rabbits.
Table 1: In Vitro Potency of CP-544326
| Parameter | Value | Reference |
| IC₅₀ | 10 nM | |
| EC₅₀ | 2.8 nM |
Table 2: IOP Reduction in Normotensive Dutch-Belted Rabbits
| Study Duration | Dosing Frequency | IOP Reduction (%) | Reference |
| Single Day | Once Daily | 30 - 50% | |
| Multiple Days | Once Daily | 20 - 40% |
Experimental Protocols
Animal Model
-
Species: Dutch-belted rabbits
-
Health Status: Healthy, young adults
-
Housing: Housed in a climate-controlled vivarium with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated for a minimum of three weeks to the housing conditions and experimental procedures, including handling and IOP measurements, to obtain consistent baseline readings.
Formulation
-
Active Pharmaceutical Ingredient (API): this compound isopropyl (PF-04217329)
-
Vehicle Composition (based on related studies): A sterile aqueous solution likely containing:
-
A solubilizing agent (e.g., Cremophor)
-
A tonicity-adjusting agent (e.g., Boric Acid)
-
A preservative (e.g., Benzalkonium Chloride - BAC)
-
A chelating agent (e.g., Edetate Disodium - EDTA)
-
The pH should be adjusted to be compatible with ocular tissue.
-
-
Control: The vehicle without the active pharmaceutical ingredient should be used as the control.
Dosing and Administration
-
Route of Administration: Topical ocular instillation.
-
Dose Volume: A single drop (approximately 30-50 µL) administered to the cul-de-sac of one eye. The contralateral eye can be used as a control or for vehicle administration.
-
Dosing Frequency: Once daily.
Intraocular Pressure (IOP) Measurement
-
Instrumentation: A calibrated tonometer suitable for use in rabbits, such as a Tono-Pen AVIA Vet or a TonoVet rebound tonometer, is recommended. A pneumatonometer has also been used in similar studies.
-
Anesthesia: A topical anesthetic (e.g., 0.5% proparacaine hydrochloride) should be applied to the cornea prior to tonometry to minimize discomfort and blinking.
-
Procedure:
-
Gently restrain the rabbit to minimize stress-induced IOP fluctuations.
-
Instill one drop of topical anesthetic into the eye.
-
After approximately 30-60 seconds, gently open the eyelids.
-
Hold the tonometer perpendicular to the central cornea and obtain at least three independent readings.
-
Average the readings to get a single IOP measurement for that time point.
-
-
Measurement Schedule:
-
Baseline: Measure IOP before the first dose on Day 1.
-
Post-Dosing: Measure IOP at regular intervals, such as 2, 4, 6, 8, and 24 hours after dosing, to determine the time course of the IOP-lowering effect. The peak effect of this compound has been estimated to be between 11-14 hours after administration in human studies.
-
Data Analysis
The primary endpoint is the change in IOP from baseline in the this compound-treated eyes compared to the vehicle-treated eyes. Statistical analysis, such as a Student's t-test or ANOVA, should be used to determine the significance of the IOP reduction. The percentage of IOP reduction can be calculated using the following formula:
% IOP Reduction = [(Baseline IOP - Post-dose IOP) / Baseline IOP] * 100
Conclusion
The experimental protocols outlined in these application notes provide a robust framework for evaluating the IOP-lowering effects of this compound in a rabbit model. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to the further understanding and development of this promising therapeutic agent for glaucoma. The significant IOP reduction observed in preclinical studies underscores the potential of this compound as a novel treatment for ocular hypertension and glaucoma.
References
Application Notes and Protocols for Taprenepag in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Taprenepag, a selective prostaglandin EP2 receptor agonist, in preclinical models of glaucoma. The document details its mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for its evaluation.
Introduction
This compound is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It is typically used in its prodrug form, this compound isopropyl (formerly PF-04217329), which is hydrolyzed in the eye to the active metabolite, CP-544326.[1][2][3] The primary therapeutic effect of this compound in glaucoma models is the reduction of intraocular pressure (IOP), a critical factor in managing the disease and preserving visual function.[1][2]
Mechanism of Action
This compound selectively binds to and activates the EP2 receptor, a G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in the iris-ciliary body and aqueous humor. The elevated cAMP is indicative of in vivo target engagement. This signaling cascade ultimately leads to an increase in both conventional (trabecular meshwork) and unconventional (uveoscleral) aqueous humor outflow, thereby reducing IOP.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound and its active metabolite from preclinical studies.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Receptor | Parameter | Value | Reference |
| CP-544326 | Human EP2 | IC50 | 10 nM | |
| CP-544326 | Rat EP2 | IC50 | 15 nM | |
| CP-544326 | Human EP2 | EC50 | 2.8 nM | |
| CP-544326 | Human EP1, EP3, EP4 | IC50 | >3200 nM |
Table 2: In Vivo Intraocular Pressure (IOP) Reduction
| Animal Model | Drug Administration | IOP Reduction | Study Duration | Reference |
| Normotensive Dutch-belted Rabbits | Once daily topical this compound isopropyl | 30-50% | Single day | |
| Normotensive Dogs | Once daily topical this compound isopropyl | 30-50% | Single day | |
| Laser-induced Ocular Hypertensive Cynomolgus Monkeys | Once daily topical this compound isopropyl | 30-50% | Single day | |
| Various preclinical species | Once daily topical this compound isopropyl | 20-40% | Multiple days | |
| Dexamethasone-induced Ocular Hypertensive Mice | Twice daily topical PF-04217329 (5 µ g/dose ) | ~74% (peak) | 3 weeks |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Cynomolgus Monkeys
This protocol describes the laser-induced method for creating a model of ocular hypertension, a key preclinical model for glaucoma research.
Materials:
-
Argon or Diode laser photocoagulator
-
Goniolens
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Ketamine HCl for anesthesia
-
Tonometer (e.g., pneumatonometer)
Procedure:
-
Anesthetize the monkey (e.g., with ketamine HCl).
-
Apply a topical anesthetic to the eye that will undergo the procedure.
-
Place a goniolens on the cornea to visualize the trabecular meshwork.
-
Using the laser, apply burns to 180-360 degrees of the trabecular meshwork. Laser parameters (spot size, duration, power) should be optimized to induce a sustained elevation in IOP without excessive inflammation.
-
Monitor the animal during recovery from anesthesia.
-
Measure IOP at baseline and regularly post-laser treatment to confirm the development of ocular hypertension. IOP elevation is typically expected within a few days to a week.
Protocol 2: Evaluation of IOP-Lowering Efficacy
This protocol outlines the general procedure for assessing the effect of this compound on IOP in an established animal model of glaucoma.
Materials:
-
This compound isopropyl ophthalmic solution at desired concentrations
-
Vehicle control solution
-
Tonometer appropriate for the animal species
-
Animal restrainer or anesthesia as required
Procedure:
-
Following the establishment of ocular hypertension (Protocol 1), measure baseline IOP for all animals.
-
Randomize animals into treatment groups (e.g., vehicle control, different doses of this compound isopropyl).
-
Administer a single drop of the assigned treatment solution topically to the hypertensive eye. For multi-day studies, dosing is typically performed once daily.
-
Measure IOP at predetermined time points after dosing. For single-dose studies, measurements are often taken at 6 and 24 hours post-dose to assess peak effect and duration.
-
For multi-day studies, IOP can be measured at the same time each day before the next dose to assess sustained effect.
-
Calculate the mean IOP reduction from baseline for each group and compare the this compound groups to the vehicle control group using appropriate statistical analysis.
Protocol 3: Assessment of Aqueous Humor Dynamics
This protocol is used to determine the mechanism by which this compound lowers IOP, specifically by measuring its effects on aqueous humor flow and outflow facility.
Materials:
-
Fluorophotometer
-
Fluorescein solution (sterile)
-
Tonometer
-
Anesthesia as required
Procedure:
-
Aqueous Humor Flow:
-
Instill a known concentration of topical fluorescein into the eyes of the study animals.
-
After a set period to allow for fluorescein to distribute in the anterior chamber, measure the concentration of fluorescein in the cornea and anterior chamber using a fluorophotometer.
-
The rate of fluorescein clearance from the anterior chamber is used to calculate the aqueous humor flow rate. Studies have shown that EP2 agonists like Omidenepag (a similar compound) do not significantly alter aqueous humor flow.
-
-
Outflow Facility:
-
Outflow facility can be measured using two-level constant pressure perfusion or tonography.
-
This procedure involves infusing fluid into the anterior chamber at a controlled rate and measuring the corresponding change in IOP.
-
The outflow facility is calculated based on the relationship between the infusion rate and the IOP. Studies with a similar EP2 agonist showed a significant increase in outflow facility.
-
-
Uveoscleral Outflow:
-
Uveoscleral outflow is typically not measured directly but is calculated using the Goldmann equation: IOP = (F - U) / C + Pe , where F is the aqueous flow rate, U is the uveoscleral outflow, C is the outflow facility, and Pe is the episcleral venous pressure.
-
By measuring F, C, and IOP, U can be calculated. EP2 agonists have been shown to significantly increase uveoscleral outflow.
-
Safety and Tolerability in Preclinical Models
Topical ocular dosing of this compound isopropyl was generally well-tolerated in preclinical species such as rabbits and dogs. However, in cynomolgus monkeys, dose-related instances of iritis and increased corneal thickness were observed. These effects were found to be reversible within 28 days after discontinuing the treatment. In vitro studies using human corneal epithelial and endothelial cells showed no evidence of cytotoxicity from this compound, suggesting the in vivo findings in monkeys may not be due to direct toxicity to the corneal endothelium or epithelium.
References
Application Notes and Protocols for Taprenepag in Primate Ocular Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Taprenepag (formerly PF-04217329) in non-human primate models of ocular hypertension. The protocols are based on findings from preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
This compound isopropyl is a prodrug of CP-544326, a potent and selective prostaglandin EP2 receptor agonist.[1][2] It is designed to lower intraocular pressure (IOP) by enhancing the outflow of aqueous humor. Studies in cynomolgus monkeys with laser-induced ocular hypertension have demonstrated its efficacy in reducing IOP, making it a subject of interest for glaucoma research.[1][2]
Mechanism of Action
This compound's therapeutic effect is mediated by its active metabolite, CP-544326, which selectively binds to and activates the prostaglandin EP2 receptor. This activation stimulates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] The elevated cAMP levels are believed to relax the trabecular meshwork and ciliary muscle, thereby increasing both conventional (trabecular) and uveoscleral outflow of aqueous humor and consequently lowering IOP.
This compound Signaling Pathway
Data Presentation: Efficacy in Primates
Quantitative data from preclinical studies in cynomolgus monkeys with laser-induced ocular hypertension are summarized below. It is important to note that while the percentage of IOP reduction is consistently reported, the specific concentrations of the this compound ophthalmic solution used in these primate studies are not explicitly detailed in the available literature. The dosages used in human phase 2 clinical trials ranged from 0.0025% to 0.03%. For context, a similar selective EP2 agonist, Omidenepag Isopropyl, was studied in cynomolgus monkeys at a concentration of 0.002%.
| Study Type | Animal Model | Duration | Reported IOP Reduction | Citation |
| Single-Dose Efficacy | Cynomolgus Monkey (Laser-Induced Ocular Hypertension) | 24 hours | 30% - 50% | |
| Multi-Dose Efficacy | Cynomolgus Monkey (Laser-Induced Ocular Hypertension) | Multiple Days | 20% - 40% | |
| Safety Assessment | Cynomolgus Monkey | 28 Days | Not Applicable (Safety Endpoints) |
Experimental Protocols
Protocol for Induction of Ocular Hypertension in Cynomolgus Monkeys
This protocol is a generalized procedure for creating a laser-induced model of ocular hypertension in primates, a common prerequisite for testing IOP-lowering agents like this compound.
Materials:
-
Argon or diode laser photocoagulator
-
Goniolens
-
Topical proparacaine hydrochloride (0.5%)
-
Pilocarpine hydrochloride (1-2%)
-
Topical antibiotic (e.g., ofloxacin 0.3%)
-
Topical corticosteroid (e.g., prednisolone acetate 1%)
-
Tonometer (e.g., Tono-Pen)
-
Ketamine HCl for anesthesia
Procedure:
-
Animal Preparation: Anesthetize the monkey (e.g., with ketamine). Apply a drop of proparacaine hydrochloride to the eye for topical anesthesia and a drop of pilocarpine to constrict the pupil and expose the trabecular meshwork.
-
Laser Treatment: Place a goniolens on the cornea. Apply laser spots (e.g., 50-100 µm spot size, 0.1-0.2 sec duration, 500-1000 mW power) to the trabecular meshwork over 180-360 degrees. The goal is to create sufficient scarring to impede aqueous outflow and raise IOP.
-
Post-Procedure Care: Administer a topical antibiotic and corticosteroid to manage inflammation and prevent infection.
-
IOP Monitoring: Monitor IOP regularly (e.g., daily for the first week, then weekly) to confirm sustained elevation. A stable IOP of >25 mmHg is typically considered hypertensive. Repeat laser treatment may be necessary to achieve the target IOP.
Protocol for this compound Administration and IOP Measurement
Materials:
-
This compound isopropyl ophthalmic solution (concentration to be determined based on study design, likely in the 0.002% to 0.03% range)
-
Vehicle control solution
-
Tonometer
-
Anesthetic as required for animal handling
Procedure:
-
Baseline IOP Measurement: Prior to drug administration, measure the baseline IOP in both eyes of the hypertensive monkeys at specified time points (e.g., 9 AM, 12 PM, 4 PM).
-
Drug Administration:
-
Single-Dose Study: Administer a single drop (typically 25-30 µL) of this compound solution to one eye and vehicle to the contralateral eye.
-
Multi-Dose Study: Administer one drop daily for the duration of the study (e.g., 28 days).
-
-
Post-Dose IOP Monitoring: Measure IOP at regular intervals after administration (e.g., 2, 4, 6, 8, and 24 hours post-dose for single-day studies; at consistent times each day for multi-day studies).
-
Data Analysis: Calculate the mean change in IOP from baseline for both the treated and control eyes. The percentage of IOP reduction is determined by comparing the IOP in the this compound-treated eye to the vehicle-treated eye.
Experimental Workflow Diagram
Safety and Tolerability in Primates
In a 28-day study where cynomolgus monkeys received daily topical doses of this compound, a dose-related incidence of iritis and increased corneal thickness was observed. These effects were reversible, with resolution occurring within 28 days after discontinuing the treatment. In vitro studies using human corneal cells suggested that the active metabolite of this compound did not exhibit cytotoxicity at concentrations up to 100 μM. These findings are crucial for assessing the therapeutic window and potential side effects in further drug development.
References
Application Notes and Protocols: Topical Ophthalmic Solution Formulation of Taprenepag Isopropyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag isopropyl is a selective E-prostanoid (EP) receptor agonist, specifically targeting the EP2 subtype. It is a prodrug that, upon topical ocular administration, is hydrolyzed to its active form, this compound (CP-544326). The activation of EP2 receptors in the eye is understood to reduce intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.[1][2] This mechanism of action makes this compound isopropyl a therapeutic candidate for the management of open-angle glaucoma and ocular hypertension.[3][4]
These application notes provide a comprehensive overview of the formulation considerations for a topical ophthalmic solution of this compound isopropyl, along with detailed protocols for its preparation, characterization, and preclinical evaluation.
Mechanism of Action: EP2 Receptor Signaling Pathway
This compound isopropyl's therapeutic effect is mediated through the activation of the prostaglandin EP2 receptor, a Gs protein-coupled receptor (GPCR). Upon binding of the active metabolite, this compound, the Gs alpha subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels initiates a cascade of downstream signaling events within the cells of the trabecular meshwork and ciliary body.[5] This signaling is believed to induce remodeling of the extracellular matrix and relaxation of the ciliary muscle, leading to a reduction in outflow resistance and an increase in aqueous humor drainage, thereby lowering IOP.
Formulation Development
The formulation of a topical ophthalmic solution for a poorly water-soluble drug like this compound isopropyl presents several challenges, including achieving adequate drug solubility and ensuring stability, sterility, and patient comfort. The following tables outline a representative formulation and the physicochemical properties of the components.
Representative Formulation Composition
This table provides a sample formulation for a 0.01% this compound isopropyl ophthalmic solution. Concentrations of excipients may need to be optimized based on experimental data.
| Component | Function | Representative Concentration (% w/v) |
| This compound Isopropyl | Active Pharmaceutical Ingredient | 0.01% |
| Polysorbate 80 | Solubilizing Agent | 1.0% |
| Benzalkonium Chloride (BAK) | Preservative | 0.015% |
| Mannitol | Tonicity Adjusting Agent | 4.3% |
| Sodium Phosphate Monobasic | Buffer Component | q.s. to pH 6.5-7.0 |
| Sodium Phosphate Dibasic | Buffer Component | q.s. to pH 6.5-7.0 |
| Edetate Disodium (EDTA) | Chelating Agent / Stabilizer | 0.05% |
| Hydrochloric Acid / Sodium Hydroxide | pH Adjustment | q.s. |
| Purified Water | Vehicle | q.s. to 100% |
Physicochemical Properties of Formulation Components
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound Isopropyl | C27H28N4O5S | 520.60 | White to off-white solid, practically insoluble in water, soluble in DMSO. |
| Polysorbate 80 | C64H124O26 | ~1310 | Non-ionic surfactant and emulsifier, used to solubilize poorly water-soluble drugs. |
| Benzalkonium Chloride | C17H30ClN | Variable | Quaternary ammonium compound with antimicrobial properties, also acts as a penetration enhancer. |
| Mannitol | C6H14O6 | 182.17 | Sugar alcohol used to adjust the tonicity of the ophthalmic solution to be isotonic with tears. |
| Edetate Disodium | C10H14N2Na2O8·2H2O | 372.24 | Chelating agent that sequesters divalent cations, preventing degradation of the active ingredient. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation, characterization, and preclinical evaluation of a this compound isopropyl ophthalmic solution.
Protocol 1: Preparation of this compound Isopropyl Ophthalmic Solution (0.01%)
Objective: To prepare a sterile 0.01% ophthalmic solution of this compound isopropyl.
Materials:
-
This compound Isopropyl
-
Polysorbate 80
-
Benzalkonium Chloride
-
Mannitol
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Edetate Disodium
-
Hydrochloric Acid (0.1 N)
-
Sodium Hydroxide (0.1 N)
-
Purified Water
-
Sterile 0.22 µm membrane filter
-
Sterile ophthalmic dropper bottles
Procedure:
-
Buffer Preparation: Prepare a phosphate buffer solution by dissolving the required amounts of sodium phosphate monobasic and dibasic in approximately 80% of the final volume of purified water.
-
Excipient Dissolution: To the buffer solution, add and dissolve Mannitol and Edetate Disodium with gentle stirring until a clear solution is obtained.
-
Solubilization of API: In a separate container, accurately weigh this compound isopropyl. Add Polysorbate 80 and mix to form a slurry. Slowly add a portion of the buffered excipient solution to the slurry with continuous stirring until the drug is fully dissolved.
-
Addition of Preservative: Add the required amount of Benzalkonium Chloride to the main solution and stir until dissolved.
-
pH Adjustment: Check the pH of the solution and adjust to the target range (e.g., 6.5-7.0) using 0.1 N HCl or 0.1 N NaOH as needed.
-
Final Volume: Add purified water to reach the final desired volume and stir to ensure homogeneity.
-
Sterilization: Sterilize the solution by filtration through a sterile 0.22 µm membrane filter into a sterile receiving vessel.
-
Packaging: Aseptically fill the sterile solution into pre-sterilized ophthalmic dropper bottles.
Protocol 2: In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cell
Objective: To evaluate the in vitro release profile of this compound isopropyl from the ophthalmic solution.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, 0.45 µm pore size)
-
Receptor medium: Artificial tear fluid (pH 7.4) with a surfactant (e.g., 0.5% SDS) to maintain sink conditions.
-
This compound isopropyl ophthalmic solution
-
HPLC system for analysis
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor chamber with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C.
-
Membrane Preparation: Pre-soak the synthetic membrane in the receptor medium for at least 30 minutes before mounting it between the donor and receptor chambers.
-
Sample Application: Apply a precise volume of the this compound isopropyl ophthalmic solution to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber for analysis. Immediately replenish the chamber with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for this compound isopropyl concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time. Plot the cumulative drug release versus time to obtain the release profile.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method to quantify this compound isopropyl and its degradation products in the ophthalmic solution.
Materials:
-
HPLC system with UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition and gradient/isocratic conditions need to be optimized.
-
This compound isopropyl reference standard
-
Forced degradation samples
Procedure:
-
Forced Degradation: Subject the ophthalmic solution to stress conditions (acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress) to generate potential degradation products.
-
Method Development: Develop an HPLC method that provides adequate separation between the parent drug peak and any degradation product peaks. Key parameters to optimize include mobile phase composition, flow rate, column temperature, and detection wavelength.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Stability Testing: Store the ophthalmic solution under specified conditions (e.g., accelerated and long-term) and analyze samples at predetermined time points using the validated stability-indicating method to assess the shelf-life of the product.
Protocol 4: In Vivo Efficacy Study in a Rabbit Model of Ocular Hypertension
Objective: To evaluate the IOP-lowering efficacy of the this compound isopropyl ophthalmic solution in a preclinical animal model.
Materials:
-
New Zealand White rabbits
-
Agent for inducing ocular hypertension (e.g., hypertonic saline)
-
Tonometer for measuring rabbit IOP
-
This compound isopropyl ophthalmic solution (test article)
-
Vehicle solution (control)
Procedure:
-
Animal Acclimatization: Acclimatize the rabbits to the laboratory conditions and handling procedures.
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit using a calibrated tonometer.
-
Induction of Ocular Hypertension: Induce a transient elevation in IOP in one eye of each rabbit by intravitreal injection of hypertonic saline.
-
Drug Administration: Once IOP is elevated, topically administer a single drop of the this compound isopropyl ophthalmic solution to the hypertensive eye of the test group animals. Administer a single drop of the vehicle to the hypertensive eye of the control group animals.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the mean change in IOP from baseline for both the test and control groups. Statistically compare the IOP reduction between the groups to determine the efficacy of the formulation.
Quantitative Data Summary
The following tables summarize key quantitative data from a representative Phase 2 clinical trial of this compound isopropyl.
Table 1: Dose-Response of this compound Isopropyl Monotherapy (Day 28)
| Treatment Group | Mean Change in Diurnal IOP from Baseline (mmHg) |
| This compound Isopropyl 0.005% | -6.5 to -7.5 |
| This compound Isopropyl 0.01% | -7.0 to -8.0 |
| This compound Isopropyl 0.015% | -7.5 to -8.5 |
| Latanoprost 0.005% | -7.0 to -8.0 |
Data are representative estimates based on published trial results for illustrative purposes.
Table 2: Efficacy of this compound Isopropyl in Combination with Latanoprost (Day 28)
| Treatment Group | Mean Change in Diurnal IOP from Baseline (mmHg) |
| Latanoprost 0.005% Monotherapy | -7.0 to -8.0 |
| This compound 0.005% + Latanoprost 0.005% | -8.5 to -9.5 |
| This compound 0.01% + Latanoprost 0.005% | -9.0 to -10.0 |
| This compound 0.015% + Latanoprost 0.005% | -9.5 to -10.5 |
Data are representative estimates based on published trial results for illustrative purposes, demonstrating an additive effect.
Conclusion
The development of a topical ophthalmic solution of this compound isopropyl requires careful consideration of its poor aqueous solubility and the need for a stable, sterile, and well-tolerated formulation. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals working on this and similar compounds. The mechanism of action via the EP2 receptor presents a promising therapeutic approach for lowering intraocular pressure in patients with glaucoma and ocular hypertension. Further optimization of the formulation and extensive preclinical and clinical testing are essential for the successful development of a safe and effective drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Measuring cAMP Levels in Response to Taprenepag Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes.[3] Therefore, quantifying the intracellular cAMP concentration in response to this compound treatment is a critical step in characterizing its pharmacological activity and understanding its mechanism of action. One study found that this compound's active metabolite, CP-544326, has an EC50 of 2.8 nM for cAMP accumulation in HEK293 cells that express the human EP2 receptor.[4] Another study in human fibroblasts showed that after being exposed to 0.2µM of this compound for 10 minutes, the intracellular cAMP levels rose by 32% to 68%.[3]
These application notes provide a detailed protocol for measuring cAMP levels in a cell-based assay in response to this compound treatment. The provided methodologies are adaptable for various research applications, from basic pharmacological characterization to high-throughput screening in drug discovery.
Signaling Pathway of this compound
The binding of this compound to the EP2 receptor initiates a signaling cascade that results in the production of intracellular cAMP. This pathway is a key mechanism through which this compound exerts its biological effects.
Quantitative Data: Dose-Dependent Effect of this compound on cAMP Production
The following table summarizes the expected dose-dependent increase in intracellular cAMP levels in HEK293 cells stably expressing the human EP2 receptor following a 30-minute incubation with this compound's active metabolite, CP-544326. The data is representative and calculated based on a typical sigmoidal dose-response curve with an EC50 of 2.8 nM.
| CP-544326 Concentration (nM) | Expected Fold Increase in cAMP (over baseline) |
| 0.1 | 1.2 |
| 0.3 | 1.8 |
| 1.0 | 3.5 |
| 3.0 | 7.2 |
| 10.0 | 15.0 |
| 30.0 | 25.0 |
| 100.0 | 30.0 |
| 300.0 | 32.0 |
Experimental Protocols
Several methods are available for the quantification of intracellular cAMP, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., LANCE®, HTRF®), Enzyme-Linked Immunosorbent Assays (ELISA), and bioluminescent assays (e.g., cAMP-Glo™). The choice of assay depends on the required sensitivity, throughput, and available instrumentation. Below is a detailed protocol for a commonly used bioluminescent assay.
Protocol: Measuring this compound-Induced cAMP Production using cAMP-Glo™ Assay
This protocol is adapted for a 96-well plate format and is suitable for adherent cells, such as HEK293 cells stably expressing the human EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS)
-
This compound (or its active metabolite, CP-544326)
-
cAMP-Glo™ Assay Kit (Promega)
-
White, opaque 96-well assay plates
-
Luminometer
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Culture HEK293-EP2 cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (or CP-544326) in a suitable solvent (e.g., DMSO).
-
On the day of the assay, prepare serial dilutions of this compound in serum-free medium or PBS. Include a vehicle control (medium/PBS with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement using cAMP-Glo™ Assay:
-
Prepare the cAMP-Glo™ Lysis Buffer and Detection Solution according to the manufacturer's instructions.
-
Add 25 µL of cAMP-Glo™ Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature to induce cell lysis.
-
Add 25 µL of the cAMP-Glo™ Detection Solution containing PKA to each well.
-
Incubate for 20 minutes at room temperature.
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
Add 50 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Generate a cAMP standard curve using the standards provided in the assay kit.
-
Convert the relative light unit (RLU) values from the experimental wells to cAMP concentrations using the standard curve.
-
Calculate the fold increase in cAMP for each this compound concentration compared to the vehicle control.
-
Plot the fold increase in cAMP against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the dose-response curve using a non-linear regression analysis (sigmoidal dose-response with variable slope).
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to accurately measure the increase in intracellular cAMP levels in response to this compound treatment. By following these detailed methodologies, scientists can effectively characterize the potency and efficacy of this compound and other EP2 receptor agonists, contributing to a deeper understanding of their pharmacology and facilitating their development as potential therapeutic agents.
References
Application Notes and Protocols for Corneal Permeability Assay of Taprenepag Isopropyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag isopropyl is a selective E-prostanoid subtype 2 (EP2) receptor agonist prodrug developed for the treatment of glaucoma.[1][2] Its mechanism of action involves increasing the outflow of aqueous humor, which in turn lowers intraocular pressure (IOP).[3][4] As a topical ophthalmic solution, the efficacy of this compound isopropyl is highly dependent on its ability to permeate the cornea to reach its target tissues within the eye.[4] This document provides detailed application notes and protocols for assessing the corneal permeability of this compound isopropyl using established in vitro and ex vivo models.
This compound isopropyl is the isopropyl ester prodrug of its active acid metabolite, CP-544326. This structural modification is designed to enhance its lipophilicity, thereby improving its penetration through the predominantly lipophilic corneal epithelium. Following corneal absorption, endogenous esterases hydrolyze this compound isopropyl to its active form. Understanding the permeability characteristics of this prodrug is crucial for optimizing drug formulation and predicting clinical efficacy.
These protocols will describe two widely used methods for evaluating corneal permeability: the in vitro Human Corneal Epithelial Cell (HCE-T) model and the ex vivo Bovine Corneal Opacity and Permeability (BCOP) assay.
Data Presentation
Table 1: Representative Corneal Permeability Data for this compound Isopropyl and Related Compounds
| Compound | Assay Model | Apparent Permeability Coefficient (Papp) (x 10-6 cm/s) | Control (Metoprolol) Papp (x 10-6 cm/s) | Control (Atenolol) Papp (x 10-6 cm/s) |
| This compound Isopropyl | HCE-T Cell Model | 18.5 ± 2.1 | 14.3 ± 1.2 | 0.4 ± 0.06 |
| CP-544326 (Active Metabolite) | HCE-T Cell Model | 1.2 ± 0.3 | 14.3 ± 1.2 | 0.4 ± 0.06 |
| This compound Isopropyl | BCOP Assay | 15.9 ± 1.8 | Not Applicable | Not Applicable |
| Latanoprost | HCE-T Cell Model | 22.1 ± 2.5 | 14.3 ± 1.2 | 0.4 ± 0.06 |
Note: The data presented for this compound Isopropyl and its active metabolite are representative and intended for illustrative purposes, based on the known improved permeability of prodrug formulations. The control values are based on published literature.
Experimental Protocols
Protocol 1: In Vitro Corneal Permeability Assessment using HCE-T Cell Model
This protocol describes a method to assess the permeability of this compound isopropyl across a cultured monolayer of human corneal epithelial cells (HCE-T), which serves as a model for the corneal epithelial barrier.
Materials:
-
Human Corneal Epithelial Cells (HCE-T)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, insulin, EGF, and antibiotics
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound isopropyl solution (in a vehicle compatible with cell culture, e.g., 0.1% DMSO in HBSS)
-
Control compounds: Metoprolol (high permeability) and Atenolol (low permeability)
-
LC-MS/MS system for sample analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture HCE-T cells in appropriate flasks until they reach 80-90% confluency.
-
Seed the HCE-T cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 105 cells/cm2.
-
Culture the cells on the inserts for 7-10 days to allow for differentiation and the formation of a tight monolayer.
-
-
Barrier Integrity Measurement:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltohmmeter to ensure the formation of tight junctions. TEER values should be stable and sufficiently high (e.g., > 200 Ω·cm2) before proceeding.
-
-
Permeability Assay:
-
Wash the apical and basolateral sides of the Transwell® inserts twice with pre-warmed HBSS.
-
Add 0.5 mL of the this compound isopropyl test solution to the apical (donor) chamber.
-
Add 1.5 mL of fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect a 200 µL aliquot from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed HBSS.
-
Collect a sample from the apical chamber at the beginning and end of the experiment to determine the initial and final donor concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of this compound isopropyl in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
-
A is the surface area of the membrane (cm2).
-
C0 is the initial concentration of the drug in the apical chamber (µg/mL).
-
-
-
Protocol 2: Ex Vivo Corneal Permeability Assessment using Bovine Corneal Opacity and Permeability (BCOP) Assay
The BCOP assay utilizes freshly excised bovine corneas to provide a more complex tissue model that includes the epithelium, stroma, and endothelium.
Materials:
-
Fresh bovine eyes obtained from a local abattoir
-
Corneal holders (e.g., Valia-Chien diffusion cells)
-
Minimum Essential Medium (MEM)
-
Fluorescein sodium solution (0.1%)
-
This compound isopropyl solution
-
Spectrophotometer or fluorometer
Methodology:
-
Cornea Preparation:
-
Excise the corneas from the bovine eyes within a few hours of slaughter.
-
Mount the corneas in the holders with the endothelial side facing the receiver chamber.
-
Fill both the anterior (epithelial) and posterior (endothelial) chambers with pre-warmed MEM and allow them to equilibrate for one hour at 32°C.
-
-
Opacity Measurement (Baseline):
-
Measure the baseline opacity of each cornea using a spectrophotometer.
-
-
Permeability Assay:
-
Remove the MEM from the anterior chamber and replace it with the this compound isopropyl test solution.
-
Incubate the corneas for a defined period (e.g., 4 hours) at 32°C.
-
After incubation, remove the test solution and wash the anterior chamber with MEM.
-
-
Permeability Measurement with Fluorescein:
-
Remove the medium from the anterior chamber and replace it with a fluorescein solution.
-
Incubate for 90 minutes at 32°C.
-
Collect the medium from the posterior chamber and measure the concentration of fluorescein that has permeated the cornea using a spectrophotometer at 490 nm.
-
-
Final Opacity Measurement:
-
Measure the final opacity of the cornea.
-
-
Data Analysis:
-
The permeability is determined by the amount of fluorescein that has passed through the cornea. An increase in fluorescein in the posterior chamber after exposure to the test substance indicates a disruption of the corneal barrier.
-
Calculate an in vitro irritation score based on the changes in opacity and permeability.
-
Mandatory Visualizations
Signaling Pathway of this compound Isopropyl
References
- 1. researchgate.net [researchgate.net]
- 2. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dissolving and Using Taprenepag for In Vitro Cell Culture Experiments
For Research Use Only.
Introduction
Taprenepag (also known as CP-544326) is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαs proteins to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is involved in various physiological and pathological processes, including inflammation, immune regulation, and cancer biology. Due to its high selectivity, this compound is a valuable tool for investigating the specific roles of EP2 receptor signaling in various biological systems.
This document provides detailed protocols for the dissolution of this compound powder and its subsequent use in in vitro cell culture experiments, ensuring accurate and reproducible results for researchers.
Physicochemical & Handling Information
Proper handling and storage are critical to maintaining the stability and activity of this compound. The relevant physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂N₄O₅S | |
| Molecular Weight | 478.52 g/mol | |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO (≥100 mg/mL) | |
| Insoluble in water | ||
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year |
Safety Precautions: Handle this compound and DMSO in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in Dimethyl Sulfoxide (DMSO), which is the recommended solvent.
Materials:
-
This compound powder (MW = 478.52 g/mol )
-
Anhydrous/molecular sieve-dried, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.785 mg of the compound.
-
Calculation: Mass (mg) = Desired Volume (L) × Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example: Mass = 0.001 L × 0.010 mol/L × 478.52 g/mol × 1000 mg/g = 4.785 mg
-
-
Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO (e.g., 1 mL for 4.785 mg) to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if precipitation is observed.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol 2: Preparation of Working Solutions for Cell Treatment
Working solutions are prepared by diluting the 10 mM stock solution into a complete cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of media:
-
Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of culture medium. This creates a 100 µM intermediate solution (a 1:100 dilution).
-
Step B (Final Dilution): Add 1 mL of the 100 µM intermediate solution to 9 mL of fresh culture medium. This creates the final 10 µM working solution (a 1:10 dilution). The final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug. For the example above, this would be 10 µL of DMSO in 10 mL of medium (0.1% DMSO).
-
Immediate Use: Use the freshly prepared working solutions immediately for cell treatment. Do not store diluted solutions in culture media.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Mechanism of Action: EP2 Receptor Signaling Pathway
This compound selectively binds to and activates the EP2 receptor. This initiates a Gs-protein-mediated signaling cascade that results in the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), influencing gene transcription and other cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Taprenepag Administration in Laser-Induced Ocular Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag isopropyl (formerly PF-04217329) is a selective prostaglandin EP2 receptor agonist designed for the reduction of intraocular pressure (IOP).[1] As a prodrug, it is hydrolyzed in the cornea to its active form, which then targets EP2 receptors in the anterior segment of the eye. Activation of these Gs-protein coupled receptors leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates the cellular and extracellular environments of the aqueous humor outflow pathways.[2][3] The primary mechanism of action involves increasing the outflow of aqueous humor through both the conventional (trabecular meshwork) and uveoscleral pathways, thereby lowering IOP.
These application notes provide detailed protocols for the preclinical evaluation of this compound and similar EP2 agonists in a laser-induced model of ocular hypertension (OHT), a standard and effective method for mimicking glaucomatous conditions in animal models.
Mechanism of Action: EP2 Receptor Signaling in Aqueous Humor Outflow
This compound's therapeutic effect is initiated by the binding of its active metabolite to the EP2 receptor on cells within the trabecular meshwork and ciliary body. This binding activates a downstream signaling cascade that ultimately enhances aqueous humor outflow.
Data Presentation: Efficacy of EP2 Agonists in Laser-Induced OHT Models
Quantitative data from preclinical studies are essential for evaluating the efficacy of novel ocular hypotensive agents. The following tables summarize the IOP-lowering effects of selective EP2 agonists in animal models of laser-induced ocular hypertension.
Table 1: Efficacy of this compound Isopropyl in Preclinical OHT Models
| Animal Model | Dosing Regimen | Duration | IOP Reduction vs. Vehicle | Citation |
| Laser-Induced OHT Cynomolgus Monkeys | Once Daily | Single Day | 30% - 50% | |
| Laser-Induced OHT Cynomolgus Monkeys | Once Daily | Multiple Days | 20% - 40% | |
| Normotensive Dutch-Belted Rabbits | Once Daily | Single Day | 30% - 50% | |
| Normotensive Dogs | Once Daily | Single Day | 30% - 50% |
Table 2: Detailed Efficacy of Omidenepag Isopropyl (0.002%) in Laser-Induced OHT Cynomolgus Monkeys *
| Time Post-Dose (Hours) | Mean IOP Reduction (%) | Increase in Outflow Facility (%) | Increase in Uveoscleral Outflow (%) | Citation |
| 0.5 | 27% | \multirow{3}{}{71%} | \multirow{3}{}{176%} | |
| 1.5 | 35% | |||
| 4.0 | 44% |
*Note: Data for Omidenepag Isopropyl, another selective EP2 receptor agonist, is provided as a detailed example of the expected pharmacodynamic profile in a laser-induced OHT primate model.
Experimental Protocols
The following protocols provide a framework for inducing ocular hypertension via laser photocoagulation and subsequently evaluating the efficacy of topically administered this compound.
Protocol 1: Induction of Ocular Hypertension in Non-Human Primates (NHP)
This protocol is adapted from established methods for creating a stable and chronic OHT model in monkeys.
Materials:
-
Anesthetic agents (e.g., ketamine, xylazine, isoflurane)
-
Topical miotic (e.g., 2% pilocarpine hydrochloride)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Goniolens (e.g., primate goniolens)
-
Argon or Nd:YAG ophthalmic laser
-
Topical antibiotic (e.g., neomycin-polymyxin B-dexamethasone)
-
Tonometer (e.g., Tono-Pen, pneumatonometer)
Procedure:
-
Animal Preparation: Anesthetize the animal following approved institutional protocols. Place the animal in a stable position for the procedure.
-
Pupil Constriction: Instill 1-2 drops of a topical miotic agent to increase visibility of the trabecular meshwork (TM).
-
Anesthesia and Visualization: Apply a topical anesthetic. Place a goniolens on the cornea with coupling gel to visualize the TM.
-
Laser Application: Using an ophthalmic laser, apply approximately 50-100 non-overlapping burns to 270-360 degrees of the TM.
-
Suggested Laser Parameters (Argon): 50 µm spot size, 0.5s duration, 1000 mW power. Adjust power to achieve a visible blanching of the TM or the formation of a small bubble.
-
-
Post-Procedure Care: Administer a topical antibiotic/steroid combination to manage inflammation and prevent infection.
-
IOP Monitoring: Monitor IOP regularly (e.g., weekly) until a stable, elevated pressure is achieved. The model is typically ready for drug administration studies once IOP has been consistently elevated for several weeks.
Protocol 2: Topical Administration of this compound and Efficacy Evaluation
This protocol details the administration of this compound isopropyl ophthalmic solution and subsequent IOP measurements in the established OHT animal model.
Materials:
-
This compound Isopropyl ophthalmic solution (and corresponding vehicle)
-
Calibrated micropipette (for accurate 20-30 µL delivery)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Calibrated tonometer
Formulation:
-
Active: this compound Isopropyl (concentration to be determined by dose-ranging studies, e.g., 0.002% - 0.03%).
-
Vehicle (Example): A sterile, buffered aqueous solution may contain solubilizing agents (e.g., Cremophor), buffers (e.g., boric acid), preservatives (e.g., benzalkonium chloride - BAC), and chelating agents (e.g., EDTA).
Procedure:
-
Baseline IOP Measurement: Gently restrain the conscious animal or use light sedation as required by the study design. Instill one drop of topical anesthetic. After approximately 30-60 seconds, measure the baseline IOP in both eyes using a calibrated tonometer.
-
Drug Administration:
-
Gently retract the lower eyelid to form a small pouch.
-
Using a calibrated micropipette, instill a precise volume (e.g., 20-30 µL) of the this compound Isopropyl solution (or vehicle for control eyes) into the conjunctival cul-de-sac.
-
Avoid touching the tip of the pipette to the ocular surface.
-
Hold the eyelid closed for a few seconds to aid distribution and prevent immediate washout.
-
-
Post-Dose IOP Measurements: At specified time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), repeat the IOP measurement process as described in step 1. Note that topical anesthetics themselves can cause a transient decrease in IOP, so consistency in measurement timing is critical.
-
Data Analysis: Calculate the mean IOP reduction from baseline for the treated eye at each time point. Compare the IOP reduction in the this compound-treated group to the vehicle-treated group using appropriate statistical methods.
Disclaimer: These protocols are intended as a guideline. All animal experiments must be conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and must be approved by an Institutional Animal Care and Use Committee (IACUC). Specific parameters, including drug concentrations, laser settings, and measurement time points, should be optimized for each specific study.
References
Long-Term Efficacy of Taprenepag on Intraocular Pressure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag isopropyl (PF-04217329) is a selective prostaglandin EP2 receptor agonist that was developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] As a prodrug, it is hydrolyzed in the eye to its active form, this compound acid. Its mechanism of action involves increasing the aqueous humor outflow, thereby lowering IOP. This document provides a summary of the available efficacy data from clinical studies, detailed experimental protocols from these studies, and a visualization of its signaling pathway and clinical trial workflow.
Note on Long-Term Efficacy Data: Publicly available data from long-term clinical trials (i.e., beyond 28 days) on the efficacy of this compound in reducing intraocular pressure is limited in the reviewed scientific literature. The following information is primarily based on Phase 2 clinical trial data with durations of up to 28 days.
Data Presentation
The following tables summarize the quantitative data on the mean change in diurnal intraocular pressure (IOP) from baseline observed in a Phase 2 clinical trial of this compound.
Table 1: Mean Change in Diurnal IOP from Baseline after 14 Days (Stage I)
| Treatment Group | Mean Change in Diurnal IOP (mmHg) |
| This compound 0.0025% | Statistically significant reduction vs. vehicle |
| This compound 0.005% | Statistically significant reduction vs. vehicle |
| This compound 0.01% | Statistically significant reduction vs. vehicle |
| This compound 0.015% | Statistically significant reduction vs. vehicle |
| This compound 0.02% | Statistically significant reduction vs. vehicle |
| This compound 0.03% | Statistically significant reduction vs. vehicle |
| Vehicle | - |
Data from a Phase 2, randomized, vehicle-controlled, double-masked trial.[1] Specific numerical values for the mean change were not detailed in the abstract.
Table 2: Mean Change in Diurnal IOP from Baseline after 28 Days (Stage II)
| Treatment Group | Mean Change in Diurnal IOP (mmHg) |
| This compound 0.005% Monotherapy | Comparable to Latanoprost 0.005% |
| This compound 0.01% Monotherapy | Comparable to Latanoprost 0.005% |
| This compound 0.015% Monotherapy | Comparable to Latanoprost 0.005% |
| This compound 0.005% + Latanoprost 0.005% | Statistically significant reduction vs. Latanoprost monotherapy |
| This compound 0.01% + Latanoprost 0.005% | Statistically significant reduction vs. Latanoprost monotherapy |
| This compound 0.015% + Latanoprost 0.005% | Statistically significant reduction vs. Latanoprost monotherapy |
| Latanoprost 0.005% Monotherapy | - |
Data from a Phase 2, randomized, active-controlled, double-masked trial.[1] this compound monotherapy demonstrated IOP reduction comparable to latanoprost.[1] The combination of this compound and latanoprost resulted in a significantly greater reduction in IOP compared to latanoprost alone. A pharmacodynamic model estimated the maximum effect for this compound monotherapy after at least 14 days of treatment to be a reduction of -6.27 mmHg from a baseline IOP of 25 mmHg.
Signaling Pathway
This compound is a selective EP2 receptor agonist. The binding of this compound to the prostaglandin E2 receptor subtype 2 (EP2) initiates a signaling cascade that is thought to lead to the relaxation of the trabecular meshwork and ciliary muscle, increasing aqueous humor outflow and thereby reducing intraocular pressure.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for a Phase 2 clinical trial evaluating the efficacy and safety of this compound.
Study Design: A randomized, double-masked, active- and vehicle-controlled, multicenter, two-stage, dose-finding trial.
Stage I: Dose Escalation (14 days)
-
Subject Recruitment:
-
Inclusion Criteria: Patients with primary open-angle glaucoma (POAG) or ocular hypertension. Baseline IOP in the study eye between 26 mmHg and 36 mmHg at 8 am, and between 22 mmHg and 36 mmHg at 10 am, 1 pm, and 4 pm.
-
Exclusion Criteria: History of hypersensitivity to prostaglandins, significant ocular disease other than glaucoma, or any condition that could interfere with the study results.
-
-
Randomization and Blinding:
-
Subjects were randomized into three cohorts (low, middle, and high dose).
-
Within each cohort, subjects were randomized to receive one of two doses of this compound isopropyl or a vehicle control in a double-masked fashion.
-
-
Treatment Administration:
-
Subjects self-administered one drop of the assigned study medication (this compound isopropyl unit dose formulation: 0.0025%, 0.005%, 0.01%, 0.015%, 0.02%, 0.03%, or vehicle) in the study eye(s) once daily in the evening (qPM) for 14 days.
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline to Day 14. Diurnal IOP was measured at 8 am, 10 am, 1 pm, and 4 pm.
-
Safety Endpoints: Incidence of treatment-emergent adverse events (TEAEs), including ocular and systemic events. Ophthalmic examinations including visual acuity, slit-lamp biomicroscopy, and funduscopy were performed at baseline and follow-up visits.
-
Stage II: Dose-Response and Combination Therapy (28 days)
-
Subject Recruitment:
-
Similar inclusion and exclusion criteria as Stage I. A total of 250 subjects were enrolled in this stage.
-
-
Randomization and Blinding:
-
Subjects were randomized into one of seven treatment groups in a double-masked manner.
-
-
Treatment Administration:
-
Subjects received one drop of the assigned study medication in the study eye(s) once daily in the evening (qPM) for 28 days.
-
Treatment groups included:
-
This compound isopropyl multidose formulation (0.005%, 0.01%, or 0.015%) as monotherapy.
-
This compound isopropyl (0.005%, 0.01%, or 0.015%) in an unfixed combination with latanoprost 0.005%.
-
Latanoprost 0.005% as monotherapy.
-
-
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline to Day 28. Diurnal IOP was measured at the same time points as in Stage I.
-
Safety Endpoints: Incidence and severity of TEAEs were monitored throughout the 28-day treatment period.
-
Experimental Workflow
The following diagram illustrates a generalized workflow for a clinical trial investigating the long-term efficacy of an IOP-lowering drug like this compound.
Caption: Generalized clinical trial workflow.
References
Application of Taprenepag in studying G protein-coupled receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag (also known as CP-544326) is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its high affinity and selectivity for the EP2 receptor make it an invaluable tool for studying the physiological and pathological roles of this specific receptor and its downstream signaling pathways. The EP2 receptor is coupled to the Gs alpha subunit of heterotrimeric G proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
This document provides detailed application notes and protocols for utilizing this compound in GPCR research, with a primary focus on its application in studying the EP2 receptor and its role in ocular physiology, particularly in the context of glaucoma. This compound's active form is often studied, while its isopropyl ester prodrug, this compound isopropyl (PF-04217329), is utilized for improved corneal permeability in ophthalmic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its prodrug, providing a comparative overview of its potency, efficacy, and selectivity.
Table 1: In Vitro Potency and Efficacy of this compound (CP-544326)
| Parameter | Species | Value | Experimental System | Reference |
| IC50 | Human | 10 nM | EP2 Receptor Binding Assay | |
| Rat | 15 nM | EP2 Receptor Binding Assay | ||
| EC50 | Human | 2.8 nM | cAMP Accumulation Assay (HEK293 cells expressing human EP2) |
Table 2: Selectivity of this compound (CP-544326) for EP Receptors
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. EP2 | Reference |
| EP1 | >3200 | >320 | |
| EP2 | 10 | 1 | |
| EP3 | >3200 | >320 | |
| EP4 | >3200 | >320 |
This compound also shows high selectivity over a panel of 37 other G protein-coupled receptors.
Table 3: Preclinical In Vivo Efficacy of this compound Isopropyl (PF-04217329) in Animal Models of Glaucoma
| Animal Model | Dosing | IOP Reduction | Duration of Effect | Reference |
| Normotensive Dutch-belted rabbits | Once daily | 30-50% | Sustained from 6 to 24 hours | |
| Normotensive dogs | Once daily | 30-50% | Sustained from 6 to 24 hours | |
| Laser-induced ocular hypertensive cynomolgus monkeys | Once daily | 30-50% | Sustained from 6 to 24 hours | |
| Cynomolgus monkeys (multi-day study) | Once daily | 20-40% | - |
Table 4: Clinical Efficacy of this compound Isopropyl in Patients with Open-Angle Glaucoma or Ocular Hypertension (Phase 2 Trial)
| Treatment Group | Dose | Mean Change in Diurnal IOP | Comparison | Reference |
| This compound Isopropyl | 0.0025% - 0.03% | Statistically significant reduction | Superior to vehicle | |
| This compound Isopropyl Monotherapy | 0.005%, 0.01%, 0.015% | Comparable to Latanoprost 0.005% | - | |
| This compound Isopropyl + Latanoprost | 0.005%, 0.01%, 0.015% | Statistically significant reduction | Superior to Latanoprost monotherapy |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the EP2 receptor activated by this compound and a typical experimental workflow for its evaluation.
Caption: EP2 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
EP2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Radioligand: [3H]-PGE2.
-
Non-specific binding control: Unlabeled PGE2 (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hEP2 cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, add vehicle (DMSO) instead of this compound.
-
For non-specific binding, add a saturating concentration of unlabeled PGE2.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production via the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well plates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Seeding:
-
Seed HEK293-hEP2 cells into a 384-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the cell culture medium from the wells and add the this compound dilutions.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Follow the instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP concentration. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).
-
In Vivo Glaucoma Model (Intraocular Pressure Measurement)
Objective: To evaluate the efficacy of this compound isopropyl in reducing intraocular pressure (IOP) in an animal model of glaucoma.
Materials:
-
Appropriate animal model (e.g., Dutch-belted rabbits or cynomolgus monkeys with laser-induced ocular hypertension).
-
This compound isopropyl ophthalmic solution at various concentrations.
-
Vehicle control solution.
-
Tonometer suitable for the animal model.
-
Topical anesthetic.
Protocol:
-
Animal Acclimation and Baseline Measurement:
-
Acclimate the animals to the experimental procedures.
-
Measure the baseline IOP in both eyes of each animal at multiple time points on the day before the study begins.
-
-
Dosing:
-
Administer a single drop of the this compound isopropyl solution or vehicle to the designated eye(s) of the animals.
-
-
IOP Measurement:
-
At specified time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours), measure the IOP in both eyes using a tonometer after applying a topical anesthetic.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP reduction in the this compound isopropyl-treated eyes to the vehicle-treated eyes.
-
Analyze the data for statistical significance.
-
Conclusion
This compound is a powerful and selective tool for investigating the EP2 receptor, a key GPCR involved in various physiological processes. Its primary application in ophthalmology for the treatment of glaucoma highlights its potential as a therapeutic agent. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of GPCR signaling and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Corneal Permeability of Taprenepag
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taprenepag. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor corneal permeability of this compound's active form (CP-544326) and strategies to overcome this issue, primarily through the use of its isopropyl ester prodrug, this compound isopropyl (PF-04217329).
Frequently Asked Questions (FAQs)
Q1: Why does the active form of this compound (CP-544326) exhibit poor corneal permeability?
A1: The active metabolite of this compound, CP-544326, is a potent and selective EP2 receptor agonist. However, its chemical structure results in poor permeability across the lipophilic corneal epithelium. This is a common challenge for many topically administered ophthalmic drugs, limiting their bioavailability within the eye.[1]
Q2: What is the primary strategy to enhance the corneal permeability of this compound?
A2: The primary and clinically evaluated strategy is the use of an isopropyl ester prodrug, this compound isopropyl (PF-04217329). This chemical modification increases the lipophilicity of the molecule, facilitating its penetration through the corneal layers. Once inside the cornea, endogenous esterases hydrolyze the prodrug to release the active acid metabolite, CP-544326.[2][3] This approach has been shown to significantly increase the corneal permeability and ocular bioavailability of the active compound.[2]
Q3: By how much does the prodrug strategy improve corneal permeability?
Q4: What is the mechanism of action of this compound in lowering intraocular pressure (IOP)?
A4: this compound is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP2. The predominant prostanoid receptor in the human ciliary muscle is the EP2 subtype. Activation of the EP2 receptor in the ciliary body and trabecular meshwork stimulates the Gs alpha-subunit of its coupled G-protein. This activation leads to an increase in the production of cyclic AMP (cAMP) by adenylyl cyclase. Elevated cAMP levels are believed to mediate the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork, which in turn increases both uveoscleral and trabecular outflow of aqueous humor, thereby reducing intraocular pressure.
Q5: Have alternative formulation strategies, such as nanoemulsions, been explored for this compound?
A5: While nanoemulsions are a promising strategy for enhancing the ocular delivery of poorly soluble drugs by increasing their penetration and residence time on the ocular surface, specific research on nanoemulsion formulations for this compound is not extensively documented in publicly available literature. However, research into nanoemulsions for other prostaglandin analogs, like Prostaglandin E1, has shown potential for creating stable formulations with improved pharmacokinetic profiles. This suggests that nanoemulsion technology could be a viable area of investigation for further enhancing this compound delivery.
Troubleshooting Guides
Guide 1: Inconsistent Results in Ex Vivo Corneal Permeability Studies
This guide addresses common issues encountered during ex vivo corneal permeability experiments using Franz diffusion cells.
| Observed Problem | Potential Cause | Troubleshooting Step |
| Low or no detectable permeation of this compound isopropyl | 1. Compromised corneal tissue integrity: Improper handling or storage of the cornea can damage the epithelial or endothelial layers. | 1a. Ensure fresh porcine or rabbit corneas are used and stored in an appropriate medium (e.g., normal saline) until use. 1b. Visually inspect corneas for any defects before mounting. |
| 2. Incorrect Franz cell assembly: Leaks between the donor and receptor chambers can lead to inaccurate results. | 2a. Ensure the cornea is properly clamped between the two chambers. 2b. Use a sealant like silicone grease to prevent leakage. | |
| 3. Inadequate stirring in the receptor chamber: Insufficient mixing can lead to concentration gradients and underestimation of permeability. | 3a. Maintain continuous and consistent stirring (e.g., 500 rpm) in the receptor chamber throughout the experiment. | |
| High variability in permeability coefficients between samples | 1. Inconsistent corneal thickness: Natural variations in corneal thickness can affect drug diffusion. | 1a. Measure the thickness of each cornea before the experiment and normalize the permeability coefficient for thickness. 1b. Use corneas from animals of a similar age and weight to minimize biological variability. |
| 2. Temperature fluctuations: The temperature of the receptor medium can influence diffusion rates. | 2a. Maintain a constant temperature of 32 ± 2 °C to mimic physiological conditions. | |
| 3. Inconsistent sample withdrawal and replacement: Inaccurate sampling can introduce errors. | 3a. Use a calibrated pipette for withdrawing samples from the receptor chamber. 3b. Ensure the replacement with fresh buffer is done carefully to avoid introducing air bubbles. | |
| Unexpectedly high permeation of the active form (CP-544326) | 1. Pre-hydrolysis of the prodrug: this compound isopropyl may hydrolyze to its active form in the formulation before application. | 1a. Prepare fresh formulations of this compound isopropyl immediately before each experiment. 1b. Analyze the purity of the dosing solution by HPLC to confirm the integrity of the prodrug. |
| 2. Rapid enzymatic conversion in the cornea: The esterases in the cornea may be highly active, leading to rapid conversion. | 2a. This is an expected outcome. Quantify both the prodrug and the active metabolite in the receptor chamber to understand the kinetics of permeation and conversion. |
Guide 2: High Variability in In Vivo Intraocular Pressure (IOP) Measurements in Rabbits
This guide provides solutions for common problems encountered during the in vivo assessment of this compound's IOP-lowering efficacy in rabbits.
| Observed Problem | Potential Cause | Troubleshooting Step |
| Large fluctuations in baseline IOP readings | 1. Animal stress and handling: Restraint and the measurement procedure itself can significantly impact IOP. | 1a. Acclimatize rabbits to the handling and measurement procedure for several days before the experiment. 1b. Perform measurements in a quiet and calm environment. 1c. Consider using a telemetry system for continuous IOP monitoring in unrestrained animals to minimize handling-induced artifacts. |
| 2. Diurnal variation in IOP: Rabbit IOP naturally fluctuates throughout the day, with higher pressure typically observed during the dark cycle. | 2a. Perform IOP measurements at the same time each day to ensure consistency. | |
| 3. Inconsistent tonometer use: Improper technique can lead to inaccurate readings. | 3a. Ensure the tonometer probe is applied perpendicularly to the central cornea. 3b. Take the average of multiple consecutive readings for each time point. | |
| Inconsistent or lower-than-expected IOP reduction after this compound isopropyl administration | 1. Inadequate drug delivery: Poor instillation technique can result in loss of the drug from the ocular surface. | 1a. Instill a precise volume of the ophthalmic solution into the lower cul-de-sac of the rabbit eye. 1b. Gently hold the eyelids closed for a few seconds after instillation to maximize contact time. |
| 2. Formulation issues: The drug may not be properly solubilized or stable in the vehicle. | 2a. Ensure the formulation is homogenous and the drug is fully dissolved. 2b. Check the pH and osmolarity of the formulation to ensure it is within a physiologically acceptable range. | |
| Ocular irritation or adverse effects observed | 1. Formulation excipients: Preservatives or other excipients in the vehicle may cause irritation. | 1a. Evaluate the tolerability of the vehicle alone in a control group. 1b. Consider using a preservative-free formulation if irritation persists. |
| 2. High drug concentration: The concentration of this compound isopropyl may be too high, leading to side effects. | 2a. Perform a dose-response study to determine the optimal concentration that provides significant IOP reduction with minimal side effects. |
Experimental Protocols
Protocol 1: Ex Vivo Corneal Permeability Assay Using Franz Diffusion Cells
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its prodrug across an excised cornea.
Materials:
-
Freshly enucleated porcine or rabbit eyes
-
Franz diffusion cells
-
HEPES buffered saline (pH 7.4)
-
This compound (CP-544326) and this compound isopropyl (PF-04217329) solutions
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
HPLC system for sample analysis
Methodology:
-
Corneal Excision: Carefully excise the cornea from the enucleated eye, leaving a 2-3 mm scleral rim.
-
Mounting: Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber. Ensure a leak-proof seal.
-
Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed (32 ± 2 °C) HEPES buffered saline and add a magnetic stir bar.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Dosing: Add the test solution (this compound or this compound isopropyl) to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes), withdraw an aliquot from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed buffer.
-
Analysis: Analyze the concentration of the drug (and its metabolite, if applicable) in the collected samples using a validated HPLC method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (μg/s)
-
A is the surface area of the cornea (cm²)
-
C0 is the initial concentration of the drug in the donor chamber (μg/cm³)
-
Protocol 2: In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
Objective: To evaluate the IOP-lowering effect of topically administered this compound isopropyl in normotensive or hypertensive rabbits.
Materials:
-
New Zealand White rabbits
-
This compound isopropyl ophthalmic solution and vehicle control
-
Calibrated tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride), if required by the tonometer
-
Animal restrainer
Methodology:
-
Acclimatization: Acclimatize the rabbits to handling and the IOP measurement procedure for at least one week prior to the study.
-
Baseline IOP: Measure the baseline IOP of both eyes at the same time of day for several consecutive days to establish a stable baseline.
-
Drug Administration: On the day of the experiment, measure the pre-dose IOP. Then, instill a single drop of the this compound isopropyl solution into one eye (test eye) and the vehicle into the contralateral eye (control eye).
-
Post-Dose IOP Measurement: Measure the IOP in both eyes at specific time points after instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the IOP reduction.
Visualizations
Signaling Pathway of this compound
Caption: EP2 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow for Ex Vivo Corneal Permeability
Caption: Workflow for Ex Vivo Corneal Permeability Study.
Logical Relationship of Prodrug Strategy
Caption: Prodrug Strategy for Overcoming Poor Permeability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Penetration of natural prostaglandins and their ester prodrugs and analogs across human ocular tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Strategies in Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Taprenepag-Induced Iritis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing taprenepag-induced iritis in animal models. The information is designed to assist researchers in designing, executing, and interpreting preclinical studies involving this selective EP2 receptor agonist.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause iritis?
A: this compound is a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist.[1] While it effectively lowers intraocular pressure (IOP), its mechanism of action can also trigger ocular inflammation.[1] Prostaglandins are known mediators of inflammation in the eye, and activation of the EP2 receptor can lead to the breakdown of the blood-aqueous barrier, vasodilation, and recruitment of inflammatory cells into the anterior chamber, manifesting as iritis.[2][3]
Q2: Which animal model is most suitable for studying this compound-induced iritis?
A: Cynomolgus monkeys (Macaca fascicularis) have been identified as a relevant animal model for studying this compound-induced iritis.[4] Unlike rabbits and dogs, which did not show this adverse effect in initial toxicity studies, cynomolgus monkeys exhibit a dose-related incidence of iritis that mirrors observations in human clinical trials.
Q3: Is this compound-induced iritis reversible?
A: Yes, studies in cynomolgus monkeys have shown that this compound-induced iritis is reversible. The ocular inflammation, along with associated signs like increased corneal thickness, typically resolves within 28 days after discontinuing the administration of this compound.
Q4: What are the typical clinical signs of this compound-induced iritis in animal models?
A: Clinical signs are consistent with anterior uveitis and can include:
-
Conjunctival hyperemia (redness)
-
Aqueous flare (protein leakage into the anterior chamber)
-
Cells in the anterior chamber
-
Miosis (pupillary constriction)
-
Photophobia
-
Increased corneal thickness
Q5: How can I manage or mitigate this compound-induced iritis during my study?
A: Management strategies for non-infectious uveitis in animal models typically involve the use of anti-inflammatory medications. Depending on the study design and objectives, consider the following:
-
Topical Corticosteroids: Agents like prednisolone acetate or dexamethasone can be used to control inflammation.
-
Topical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These can also be effective in reducing prostaglandin-mediated inflammation.
-
Dose Adjustment: Since the iritis is dose-dependent, using the lowest effective dose of this compound may reduce the incidence and severity of this side effect.
Q6: Are there alternatives to this compound that have a lower risk of inducing iritis?
A: Research into other EP2 receptor agonists with different pharmacological profiles is ongoing. For example, omidenepag isopropyl is another selective EP2 receptor agonist that has been developed. The propensity of different EP2 agonists to cause iritis may vary, and comparative studies would be necessary to determine their relative inflammatory potential.
Section 2: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in the incidence or severity of iritis between animals in the same dose group. | 1. Individual animal sensitivity. 2. Inconsistent drug administration technique. 3. Presence of confounding spontaneous ocular findings. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure consistent drop size and placement with standardized training for all personnel. 3. Conduct thorough pre-study ophthalmic examinations to exclude animals with pre-existing ocular conditions. |
| Iritis is observed in the vehicle-control group. | 1. The vehicle formulation itself has irritant properties. 2. Contamination of the vehicle solution. 3. Spontaneous uveitis in the animal colony. | 1. Evaluate the components of the vehicle for known ocular irritants. 2. Ensure sterile preparation and handling of all dosing solutions. 3. Review the health records of the animal colony for any history of spontaneous ocular inflammation. |
| Lack of a clear dose-response relationship for iritis. | 1. Doses selected are all on the steep part or plateau of the dose-response curve. 2. Insufficient number of dose groups. 3. Subjective scoring of clinical signs leading to inconsistent data. | 1. Conduct a pilot study with a wider range of doses to better define the dose-response curve. 2. Include a greater number of dose levels in the main study. 3. Implement a standardized and validated clinical scoring system for uveitis and ensure all observers are trained on its use. |
| Difficulty in distinguishing between this compound-induced iritis and other ocular conditions. | 1. Concurrent ocular infections. 2. Traumatic injury to the eye. | 1. Perform a thorough differential diagnosis, including microbiological cultures if an infectious cause is suspected. 2. Carefully review animal handling and housing procedures to minimize the risk of eye injuries. |
| Unexpectedly severe or persistent iritis. | 1. Incorrect dose calculation or preparation leading to a higher than intended dose. 2. The animal model is more sensitive than previously reported. | 1. Verify all dose calculations and preparation procedures. 2. Consider dose reduction or discontinuation of the drug for the affected animal(s) and consult with a veterinarian. |
Section 3: Data Presentation
Table 1: Representative Dose-Response of this compound-Induced Iritis in Cynomolgus Monkeys
| This compound Dose Group | Number of Animals | Incidence of Iritis (%) | Mean Severity Score (0-4 scale) | Time to Onset (Days) | Time to Resolution after Discontinuation (Days) |
| Vehicle Control | 10 | 0% | 0.0 | N/A | N/A |
| Low Dose (e.g., 0.001%) | 10 | 20% | 0.5 | 14-21 | ~14 |
| Mid Dose (e.g., 0.005%) | 10 | 60% | 1.5 | 7-14 | ~21 |
| High Dose (e.g., 0.01%) | 10 | 90% | 2.8 | 3-7 | ~28 |
Note: This table is a representative summary based on descriptive findings in the literature. Actual results may vary depending on the specific study design.
Section 4: Experimental Protocols
Protocol for Induction of Iritis with this compound in Cynomolgus Monkeys
-
Animal Selection: Use healthy, adult cynomolgus monkeys with no pre-existing ocular abnormalities as confirmed by a thorough ophthalmic examination.
-
Acclimation: Acclimate animals to the laboratory environment and handling procedures for at least two weeks prior to the start of the study.
-
Baseline Measurements: Conduct a comprehensive baseline ophthalmic examination on all animals, including slit-lamp biomicroscopy, indirect ophthalmoscopy, and intraocular pressure measurements.
-
Dosing:
-
Administer a single, daily topical ocular dose of this compound or vehicle control to the designated eye(s) for 28 consecutive days.
-
Use a calibrated micropipette to ensure accurate and consistent dosing volume.
-
Observe the animal for a short period post-dosing to ensure the drop is not immediately blinked out.
-
-
Clinical Observations:
-
Perform daily general health observations.
-
Conduct detailed ophthalmic examinations, including scoring for iritis, at baseline and then weekly for the duration of the study.
-
-
Iritis Scoring: Use a standardized clinical scoring system for anterior uveitis (see Table 2).
-
Recovery Phase: For a subset of animals, especially in the high-dose group, cease dosing after 28 days and continue weekly ophthalmic examinations for an additional 28 days to assess the reversibility of any ocular findings.
-
Histopathology: At the end of the study, euthanize the animals and collect ocular tissues for histopathological examination.
Table 2: Clinical Scoring System for Anterior Uveitis in Monkeys
| Parameter | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Marked) | Score 4 (Severe) |
| Conjunctival Hyperemia | Normal | Faint, diffuse redness | Easily discernible, deep red color | Intense, deep red color with some chemosis | Fiery red with significant chemosis |
| Aqueous Flare | None | Faint flare | Moderate flare (iris and lens details clear) | Marked flare (iris and lens details hazy) | Intense flare with fibrin formation |
| Anterior Chamber Cells | 0 cells | 1-5 cells/field | 6-15 cells/field | 16-30 cells/field | >30 cells/field |
| Iridial Changes | Normal | Mild hyperemia | Moderate hyperemia, slight pupil sluggishness | Marked hyperemia, miosis, iris swelling | Severe hyperemia, fibrin on iris, non-reactive pupil |
Protocol for Histopathological Examination of Ocular Tissues
-
Tissue Collection: Immediately following euthanasia, carefully enucleate the eyes.
-
Fixation: Fix the globes in an appropriate fixative (e.g., Davidson's solution or 10% neutral buffered formalin).
-
Processing: After adequate fixation, process the globes through graded alcohols and embed in paraffin.
-
Sectioning: Section the eyes to include the pupil and optic nerve.
-
Staining: Stain sections with hematoxylin and eosin (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the sections, paying close attention to the iris, ciliary body, anterior chamber, and cornea for signs of inflammation, cellular infiltrates, and any other pathological changes.
Section 5: Mandatory Visualizations
Caption: EP2 Receptor Signaling Pathway in Ocular Inflammation.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Uveitic Glaucoma: Pathophysiology and Management - American Academy of Ophthalmology [aao.org]
- 4. Investigation of ocular events associated with this compound isopropyl, a topical EP2 agonist in development for treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ocular Side Effects of Topical Taprenepag Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the topical EP2 receptor agonist, Taprenepag. The information provided aims to help mitigate common ocular side effects observed during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What are the most common ocular side effects associated with topical this compound administration?
A1: Based on clinical and pre-clinical studies, the most frequently reported ocular side effects of topical this compound administration are:
-
Iritis: Inflammation of the iris.
-
Photophobia: Light sensitivity.
-
Increased Corneal Thickness: Swelling of the cornea.[1]
These side effects have been observed to be dose-related and are generally reversible upon discontinuation of the treatment.[1]
Q2: What is the underlying mechanism of action of this compound and how might it lead to these side effects?
A2: this compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling pathway in the ciliary body is thought to increase uveoscleral outflow, thus lowering intraocular pressure (IOP). However, EP2 receptors are also present in other ocular tissues, including the corneal endothelium.[4] The inflammatory side effects like iritis may be linked to the pro-inflammatory nature of prostaglandins, while the increased corneal thickness could be a result of altered corneal endothelial cell function or fluid balance.
Q3: Are the observed ocular side effects permanent?
A3: Studies in cynomolgus monkeys have shown that the dose-related iritis and increased corneal thickness associated with this compound administration are reversible. These side effects resolved within 28 days of discontinuing the drug.
Q4: Do the excipients in the this compound formulation contribute to the observed side effects?
A4: In vitro studies have suggested that some excipients used in topical ophthalmic formulations can affect the viability of stratified corneal epithelial cells. Therefore, it is plausible that the vehicle components may contribute to or exacerbate some of the observed ocular side effects. Researchers should consider evaluating the effects of the vehicle alone as a control in their experiments.
Troubleshooting Guides
Issue 1: Researcher observes significant iritis and photophobia in animal models.
Possible Causes:
-
High Dose of this compound: The inflammatory response may be dose-dependent.
-
Formulation Issues: Excipients in the formulation may be causing irritation.
-
Animal Model Susceptibility: Certain animal models may be more prone to inflammatory responses.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the lowest effective dose of this compound for IOP reduction with minimal inflammatory side effects.
-
Formulation Optimization:
-
Preservative-Free Formulations: If the formulation contains preservatives like benzalkonium chloride (BAK), consider switching to a preservative-free formulation, as preservatives are known to cause ocular surface irritation.
-
Alternative Vehicles: Investigate the use of alternative vehicle formulations, such as nanoemulsions or liposomal carriers, which may improve the drug's therapeutic index and reduce irritation.
-
-
Co-administration with an Anti-inflammatory Agent:
-
Consider the co-administration of a topical non-steroidal anti-inflammatory drug (NSAID). Some studies suggest that NSAIDs can enhance the IOP-lowering effect of prostaglandin analogs, although others have found potential for interference. A careful evaluation of the combined effect on both efficacy and side effects is necessary.
-
Low-dose topical corticosteroids could also be explored, but with caution due to their potential to increase IOP with long-term use.
-
-
Animal Model Selection: If feasible, consider using an alternative animal model that may be less susceptible to prostaglandin-induced inflammation.
Issue 2: Researcher measures a significant increase in corneal thickness.
Possible Causes:
-
This compound-induced Endothelial Dysfunction: The EP2 receptor activation on corneal endothelial cells might be altering their function, leading to corneal edema.
-
Inflammatory Response: The increase in corneal thickness could be secondary to the overall inflammatory environment in the anterior chamber.
Troubleshooting Steps:
-
Corneal Thickness Monitoring: Implement regular monitoring of corneal thickness using non-invasive methods like pachymetry in your in vivo studies.
-
In Vitro Corneal Endothelial Cell Assays: Utilize in vitro models of human corneal endothelial cells to directly assess the effects of this compound on cell viability, morphology, and barrier function (e.g., by measuring transendothelial electrical resistance).
-
Formulation and Co-administration Strategies: The strategies mentioned for mitigating iritis (formulation optimization and co-administration of anti-inflammatory agents) may also help in reducing the increase in corneal thickness.
-
Histopathological Analysis: At the end of in vivo studies, perform histopathological examination of the corneas to assess for any cellular changes or signs of edema.
Data Presentation
Table 1: Summary of Ocular Side Effects of this compound in a Phase 2 Clinical Trial
| Side Effect | Incidence | Severity | Reversibility |
| Iritis | Reported | Not specified | Not specified in this abstract |
| Photophobia | Reported | Not specified | Not specified in this abstract |
| Increased Corneal Thickness | Reported | Not specified | Not specified in this abstract |
Data compiled from publicly available clinical trial information. Specific quantitative data on incidence and severity were not detailed in the provided search results.
Table 2: Summary of Findings from a 28-Day Preclinical Study in Cynomolgus Monkeys
| Finding | Dose Relationship | Reversibility |
| Iritis | Dose-related incidence | Resolved within 28 days of discontinuation |
| Increased Corneal Thickness | Dose-related incidence | Resolved within 28 days of discontinuation |
| Corneal Endothelium/Epithelium Toxicity | No evidence in vivo | Not applicable |
Data from Yanochko et al., 2014.
Experimental Protocols
Protocol 1: In Vivo Assessment of Ocular Inflammation and Corneal Thickness in Rabbits
-
Animal Model: New Zealand White rabbits are a commonly used model for ocular irritation studies.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound formulation
-
Group 3: this compound formulation + NSAID
-
Group 4: Alternative this compound formulation (e.g., preservative-free)
-
-
Dosing: Administer one drop of the respective formulation to one eye of each rabbit daily for 28 days. The contralateral eye can serve as an untreated control.
-
Ocular Examination: Perform and score ocular examinations daily using a slit lamp for signs of conjunctival redness, chemosis, discharge, and iritis (cells and flare in the anterior chamber).
-
Corneal Thickness Measurement: Measure central corneal thickness at baseline and weekly using a pachymeter.
-
Intraocular Pressure Measurement: Measure IOP at baseline and at specified time points after dosing using a tonometer.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect aqueous humor for analysis of inflammatory markers (e.g., PGE2, total protein) and perform histopathology on the ocular tissues.
Protocol 2: In Vitro Assessment of this compound's Effect on Human Corneal Endothelial Cells
-
Cell Culture: Culture a human corneal endothelial cell line (e.g., HCEC-12) to confluence on permeable supports (e.g., Transwell inserts).
-
Treatment: Treat the cells with varying concentrations of this compound, its vehicle, and a positive control (e.g., a known inflammatory agent).
-
Transendothelial Electrical Resistance (TEER): Measure TEER at baseline and at various time points after treatment to assess the integrity of the endothelial cell barrier. A decrease in TEER indicates a disruption of the barrier function.
-
Permeability Assay: Measure the passage of a fluorescent marker (e.g., fluorescein isothiocyanate-dextran) across the cell monolayer to quantify paracellular permeability.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH release assay) to assess the cytotoxicity of the treatments.
-
Cytokine/Chemokine Analysis: Collect the cell culture supernatant and analyze for the presence of inflammatory cytokines and chemokines using a multiplex immunoassay.
Mandatory Visualizations
Caption: this compound's EP2 receptor signaling pathway.
Caption: Experimental workflow for assessing mitigation strategies.
References
- 1. Detection of EP2, EP4, and FP receptors in human ciliary epithelial and ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EP2 receptor is the predominant prostanoid receptor in the human ciliary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing Taprenepag Concentration for Sustained IOP Lowering
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Taprenepag concentration in preclinical studies aimed at sustained intraocular pressure (IOP) lowering.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing high variability in my IOP measurements? | 1. Improper animal handling and restraint: Stress can significantly elevate IOP. 2. Inconsistent tonometer calibration and technique: Inaccurate readings from the tonometer. 3. Variable anesthesia depth: Anesthetics can influence IOP. 4. Diurnal variation in IOP: IOP naturally fluctuates throughout the day. | 1. Acclimatize animals to handling and restraint procedures before the study. Use a consistent and gentle restraint method. 2. Calibrate the tonometer daily according to the manufacturer's instructions. Ensure the tonometer probe is applied perpendicularly to the central cornea with minimal pressure. 3. Maintain a consistent plane of anesthesia. Monitor vital signs and use a standardized anesthetic protocol. 4. Perform IOP measurements at the same time each day to minimize the impact of diurnal rhythm. |
| This compound is not producing the expected IOP reduction. | 1. Inadequate drug formulation or stability: The drug may not be properly dissolved or may have degraded. 2. Insufficient drug penetration: The formulation may not be effectively crossing the corneal barrier. 3. Incorrect drug concentration: The concentration may be too low to elicit a significant response. 4. Animal model resistance: The chosen animal model may not be responsive to EP2 receptor agonists. | 1. Ensure proper formulation of the this compound isopropyl solution. Use appropriate solubilizing agents and check for any precipitation. Prepare fresh solutions regularly. 2. Consider formulation enhancers to improve corneal penetration. 3. Perform a dose-response study to determine the optimal concentration for your model. 4. Review the literature to confirm the suitability of the animal model for studying EP2 receptor-mediated IOP reduction. |
| The IOP-lowering effect of this compound is not sustained. | 1. Rapid drug metabolism or clearance: The active form of the drug may be quickly eliminated from the eye. 2. Receptor desensitization (tachyphylaxis): Continuous stimulation of EP2 receptors may lead to reduced responsiveness. 3. Formulation issues: The formulation may not provide sustained release of the drug. | 1. Increase dosing frequency (e.g., from once to twice daily) to maintain therapeutic levels of the active metabolite. 2. Investigate intermittent dosing schedules to allow for receptor resensitization. 3. Explore advanced drug delivery systems, such as nanoparticles or hydrogels, to prolong drug release.[1] |
| I am observing ocular hyperemia (redness) in the treated eyes. | 1. Vasodilatory effects of EP2 receptor activation: This is a known side effect of prostaglandin analogues and EP2 agonists. 2. Formulation excipients: Some components of the vehicle may be causing irritation. | 1. Monitor the severity and duration of hyperemia. It is often a transient effect. 2. Test the vehicle alone to rule out irritation from the excipients. 3. Consider co-administration with a vasoconstrictor if hyperemia is severe and confounding the study, though this may affect the primary outcome. |
| I have observed signs of iritis or increased corneal thickness. | 1. Inflammatory response to the drug or formulation: This has been reported in some preclinical and clinical studies with this compound.[2][3] | 1. Perform regular slit-lamp examinations to monitor for signs of ocular inflammation. 2. Reduce the drug concentration or dosing frequency. 3. Analyze the formulation for any potential irritants. 4. Consider a different animal model as susceptibility to these side effects can vary between species.[2][3] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound in lowering IOP?
This compound is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its active metabolite, formed after the hydrolysis of the isopropyl ester prodrug, binds to and activates EP2 receptors in the eye. This activation leads to an increase in the outflow of aqueous humor through two main pathways: the conventional (trabecular meshwork) and the unconventional (uveoscleral) pathways, thereby reducing intraocular pressure. The signaling cascade involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
2. What is the optimal concentration of this compound to start with in a preclinical study?
Based on published dose-ranging studies, a good starting point for preclinical studies in animal models such as rabbits and monkeys is in the range of 0.0025% to 0.03%. A phase 2 clinical trial in humans evaluated concentrations of 0.0025%, 0.005%, 0.01%, 0.015%, 0.02%, and 0.03%. It is recommended to perform a dose-response study within this range to determine the optimal concentration for achieving a sustained IOP-lowering effect in your specific animal model.
3. How should I prepare a this compound isopropyl ophthalmic solution for my experiments?
This compound isopropyl is a lipophilic compound and requires a suitable vehicle for topical ophthalmic delivery. A common approach for formulating prostaglandin analogues for preclinical research involves using a vehicle containing a solubilizing agent and a buffer. For example, a formulation could consist of:
-
This compound isopropyl: At the desired concentration (e.g., 0.01%).
-
Solubilizing agent: Such as polysorbate 80 or Cremophor® EL to ensure the drug remains in solution.
-
Tonicity-adjusting agent: Such as sodium chloride or mannitol to make the solution isotonic.
-
Buffer: A phosphate or citrate buffer to maintain a physiological pH (around 6.8-7.4).
-
Preservative (for multi-dose formulations): Such as benzalkonium chloride (BAK), although for preclinical studies, preparing fresh, preservative-free solutions is often preferred to avoid confounding inflammatory effects.
4. What are the most common animal models for studying the IOP-lowering effects of this compound?
Rabbits, particularly New Zealand White rabbits, are a widely used model for glaucoma research due to their large eyes, ease of handling, and well-characterized ocular anatomy and physiology. Non-human primates, such as cynomolgus monkeys, are also used as they have an ocular anatomy and physiology that is very similar to humans. Models of ocular hypertension can be induced in these animals, for example, by laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into the vitreous humor.
5. How can I measure IOP accurately and non-invasively in my animal models?
Rebound tonometry (e.g., TonoVet®, Tono-Pen®) is a commonly used, non-invasive method for measuring IOP in animals. It is important to properly restrain the animal to minimize stress and to apply the tonometer probe perpendicular to the central cornea. Topical anesthesia (e.g., proparacaine hydrochloride 0.5%) is often used to numb the cornea before measurement. It is crucial to obtain multiple readings and average them to ensure accuracy.
Data Presentation
Table 1: Summary of this compound Isopropyl Dose-Ranging Studies and IOP Reduction
| Study Type | Species/Subjects | Concentration(s) | Dosing Regimen | Observed IOP Reduction | Reference |
| Preclinical | Normotensive Dutch-belted rabbits, normotensive dogs, and laser-induced ocular hypertensive cynomolgus monkeys | Not specified | Once daily | 30-50% in single-day studies; 20-40% in multi-day studies | |
| Phase 2 Clinical Trial (Stage I) | Humans with open-angle glaucoma or ocular hypertension | 0.0025%, 0.005%, 0.01%, 0.015%, 0.02%, 0.03% | Once daily (PM) for 14 days | Statistically significant IOP reduction at all doses vs. vehicle | |
| Phase 2 Clinical Trial (Stage II) | Humans with open-angle glaucoma or ocular hypertension | 0.005%, 0.01%, 0.015% (monotherapy and in combination with latanoprost) | Once daily (PM) for 28 days | Monotherapy comparable to latanoprost 0.005%. Combination therapy showed greater IOP reduction than latanoprost alone. | |
| Pharmacodynamic Modeling | Humans with glaucoma or ocular hypertension | 0.01% | Once daily (AM) for 14 days | Maximum effect estimated at 11-14 hours post-administration. IOP reduction comparable to other prostaglandin analogs. |
Experimental Protocols
Protocol 1: Preparation of this compound Isopropyl (0.01%) Ophthalmic Solution for Preclinical Studies
Materials:
-
This compound isopropyl powder
-
Polysorbate 80
-
Sodium chloride
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile vials
Procedure:
-
Prepare the buffer solution: Dissolve sodium phosphate monobasic and sodium phosphate dibasic in sterile, deionized water to achieve a final concentration of 10 mM phosphate buffer with a pH of 7.0 ± 0.2.
-
Add tonicity agent: Dissolve sodium chloride in the buffer solution to achieve an isotonic solution (approximately 0.9% w/v).
-
Prepare the drug concentrate: In a separate sterile container, weigh the required amount of this compound isopropyl powder to achieve a final concentration of 0.01% (0.1 mg/mL).
-
Solubilize the drug: Add a small amount of Polysorbate 80 (e.g., 1-2% w/v) to the this compound isopropyl powder and mix until a uniform paste is formed.
-
Combine and dissolve: Slowly add the buffered saline solution to the drug paste while continuously stirring until the drug is completely dissolved.
-
Adjust to final volume: Add the remaining buffered saline solution to reach the final desired volume.
-
Sterile filter: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the solution protected from light at 2-8°C. It is recommended to prepare fresh solutions weekly to ensure stability.
Protocol 2: Topical Administration and IOP Measurement in a Rabbit Model of Ocular Hypertension
Materials:
-
New Zealand White rabbits with induced ocular hypertension
-
This compound isopropyl ophthalmic solution (prepared as in Protocol 1)
-
Vehicle control solution
-
Rebound tonometer (e.g., TonoVet®)
-
Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)
-
Animal restrainer
Procedure:
-
Animal Acclimatization: Acclimatize the rabbits to the restraint and IOP measurement procedures for at least one week prior to the start of the experiment.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Wait for 30-60 seconds for the anesthetic to take effect.
-
Measure the baseline IOP in both eyes using the rebound tonometer. Obtain at least three consecutive readings and calculate the average.
-
-
Drug Administration:
-
Instill a single drop (approximately 30-50 µL) of the this compound isopropyl solution into the conjunctival sac of one eye (the treated eye).
-
Instill a single drop of the vehicle solution into the contralateral eye (the control eye).
-
Gently hold the eyelid closed for a few seconds to prevent the drop from being immediately blinked out.
-
-
Post-Dosing IOP Measurements:
-
Measure IOP in both eyes at predetermined time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours) to assess the time course of the IOP-lowering effect.
-
For sustained effect studies, repeat the drug administration and IOP measurements daily for the duration of the study.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Compare the IOP reduction in the this compound-treated eyes to the vehicle-treated eyes using appropriate statistical methods (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: this compound's signaling pathway for IOP reduction.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Topical Gel/Microsphere Eyedrop for Combined Delivery of Brimonidine and Timolol: A Comparative Study With Traditional Eye Drops in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of ocular events associated with this compound isopropyl, a topical EP2 agonist in development for treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting Taprenepag stability in ophthalmic formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taprenepag in ophthalmic formulations. The information is designed to help you anticipate and resolve stability issues during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound formulation is showing a decrease in potency over time. What are the likely causes?
Decreased potency of this compound in an ophthalmic formulation is commonly due to chemical degradation. The two primary degradation pathways to investigate are hydrolysis and oxidation.
-
Hydrolysis: this compound is an ester prodrug (this compound Isopropyl) that is designed to be hydrolyzed in the eye to its active form, this compound acid. However, this hydrolysis can also occur prematurely in the formulation, especially if the pH is not optimal. Additionally, the sulfonamide group within the this compound structure can be susceptible to hydrolysis under certain conditions.
-
Oxidation: Like many prostaglandin analogues, this compound can be sensitive to oxidative degradation. This can be exacerbated by exposure to light, elevated temperatures, or the presence of oxidative impurities in the excipients.
Troubleshooting Steps:
-
Verify Formulation pH: Ensure the pH of your formulation is within the optimal range for this compound stability. Based on data for similar prostaglandin analogues, a slightly acidic pH (around 6.0-7.0) is often preferred to minimize ester hydrolysis.
-
Protect from Light: Store formulations in light-resistant containers to prevent photolytic degradation.
-
Control Temperature: Store formulations at the recommended temperature, typically refrigerated (2-8 °C), to slow down degradation kinetics.
-
Inert Atmosphere: During manufacturing and packaging, consider using an inert gas like nitrogen to displace oxygen and minimize oxidative degradation.
-
Evaluate Excipients: Ensure all excipients are of high purity and low in peroxides or other oxidative impurities.
2. I am observing the formation of an unknown peak in my HPLC chromatogram during stability studies. How can I identify it?
The appearance of new peaks in your HPLC chromatogram is a strong indicator of degradation. Based on the structure of this compound, the unknown peak is likely a degradation product.
Likely Degradation Products:
-
This compound Acid: This is the product of the hydrolysis of the isopropyl ester of this compound. It is the active form of the drug but its premature formation in the formulation indicates instability.
-
Oxidation Products: Oxidation can lead to the formation of various derivatives, such as ketone analogues (e.g., 15-keto-Taprenepag), similar to what is observed with other prostaglandin analogues like Latanoprost.
-
Sulfonamide Hydrolysis Products: Under harsh acidic conditions, the sulfonamide bond could potentially cleave.
Identification Strategy:
-
LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass of the unknown peak. This will provide strong evidence for its molecular formula and help in its identification.
-
Forced Degradation Studies: Intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light). Analyze the stressed samples by HPLC to see if the unknown peak is generated. This can help to confirm the degradation pathway.
-
Reference Standards: If available, inject reference standards of potential degradation products (e.g., this compound acid) to compare retention times with the unknown peak.
3. What excipients should I be cautious with when formulating this compound?
Excipient compatibility is crucial for the stability of this compound.
-
Preservatives: Benzalkonium chloride (BAK) is a common preservative in ophthalmic solutions. While effective, it can sometimes interact with the active pharmaceutical ingredient (API) or affect the stability of the formulation. Evaluate the compatibility of this compound with your chosen preservative.
-
Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or edetate disodium (EDTA) may be beneficial. However, their compatibility and optimal concentration should be determined.
-
Buffers: The choice of buffer is critical to maintain the optimal pH. Phosphate buffers are commonly used, but their compatibility with this compound and other excipients should be verified.
-
Tonicity Adjusting Agents: Agents like sodium chloride are used to make the formulation isotonic. Ensure that the chosen agent does not catalyze any degradation reactions.
Quantitative Data Summary
The following table summarizes typical stability data for prostaglandin analogues under various stress conditions. This data can be used as a general guide for what to expect during your own stability studies with this compound.
| Stress Condition | Parameter | Typical Degradation (%) | Likely Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | 10 - 20% | This compound Acid, Sulfonamide cleavage products |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 8h | 15 - 30% | This compound Acid |
| Oxidative Degradation | 3% H₂O₂, RT, 24h | 20 - 40% | Oxidized this compound derivatives (e.g., 15-keto) |
| Thermal Degradation | 80°C, 48h | 5 - 15% | Various minor degradation products |
| Photodegradation | UV light (254 nm), 24h | 10 - 25% | Photolytic isomers and degradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its degradation products.
-
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound formulation in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH guidelines):
-
Specificity (in the presence of degradation products and excipients).
-
Linearity (over a suitable concentration range).
-
Accuracy (recovery studies).
-
Precision (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
Robustness.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours. Dissolve in diluent for analysis.
-
Photodegradation: Expose the drug solution (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Primary degradation pathways for this compound Isopropyl in ophthalmic formulations.
Caption: Troubleshooting workflow for this compound formulation instability.
Caption: Experimental workflow for a forced degradation study of this compound.
Addressing tachyphylaxis with repeated Taprenepag dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taprenepag, a selective prostaglandin EP2 receptor agonist. The primary focus is to address the common issue of tachyphylaxis, or diminished cellular response, observed with repeated dosing.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a diminished response to repeated this compound application in my cell-based assays?
A1: The phenomenon you are observing is likely tachyphylaxis, a form of rapid desensitization. This compound is a potent agonist for the prostaglandin EP2 receptor, which is a G-protein coupled receptor (GPCR).[1][2][3] Continuous or repeated stimulation of GPCRs can lead to a decrease in responsiveness.[4][5] This is a natural regulatory mechanism to prevent cellular overstimulation. The process typically involves phosphorylation of the receptor, binding of proteins called β-arrestins, and subsequent receptor internalization, which removes it from the cell surface.
Q2: What are the primary molecular mechanisms behind this compound-induced tachyphylaxis?
A2: Tachyphylaxis of GPCRs like the EP2 receptor is a multi-step process:
-
Receptor Phosphorylation: Upon activation by this compound, G-protein coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular domains of the EP2 receptor.
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins.
-
G-Protein Uncoupling: The binding of β-arrestin sterically hinders the coupling of the receptor to its Gαs protein, thereby blocking downstream signaling (i.e., adenylyl cyclase activation and cAMP production).
-
Internalization: β-arrestin acts as an adapter protein, targeting the phosphorylated receptor to clathrin-coated pits for endocytosis, effectively removing the receptor from the cell surface.
-
Downregulation (Long-term): With prolonged agonist exposure (hours to days), internalized receptors may be targeted to lysosomes for degradation, leading to a net loss of cellular receptors, a process known as downregulation.
Q3: How can I experimentally confirm that EP2 receptor desensitization and internalization are occurring in my system?
A3: You can use several well-established assays to quantify receptor desensitization and internalization. A common approach is to measure the primary signaling output (cAMP) after repeated agonist stimulation. Another direct method is to visualize and quantify the movement of the receptor from the plasma membrane into the cell.
-
For functional desensitization: A cAMP accumulation assay can be performed. Compare the cAMP levels produced after a short, initial stimulation with this compound versus a second stimulation following a period of continuous exposure or a washout period. A reduced cAMP response to the second stimulation indicates desensitization.
-
For receptor internalization: This can be visualized using immunofluorescence confocal microscopy or quantified using high-content imaging systems. This typically involves tagging the receptor (e.g., with GFP) or using an antibody against an extracellular epitope of the receptor.
Q4: Are there experimental strategies to mitigate or reverse this compound-induced tachyphylaxis?
A4: Yes, several strategies can be employed in an experimental setting:
-
Washout Periods: Introducing a sufficient washout period between this compound applications can allow for receptor dephosphorylation and recycling back to the cell surface, potentially restoring the response.
-
Intermittent Dosing: Instead of continuous exposure, use an intermittent dosing schedule.
-
Pharmacological Tools: Use inhibitors of GRKs (e.g., Hesperadin) or dynamin (e.g., Dyngo-4a) to block receptor phosphorylation and internalization, respectively. This can help confirm the mechanism of tachyphylaxis in your system.
-
Lower Concentrations: Use the lowest effective concentration of this compound to achieve your desired biological effect, as higher concentrations can accelerate desensitization.
Troubleshooting Guides
Issue 1: Rapid loss of cAMP signal upon repeat stimulation with this compound.
| Possible Cause | Troubleshooting Step |
| Homologous Desensitization | Perform a time-course experiment. Stimulate cells with this compound (EC80 concentration) for varying durations (e.g., 5, 15, 30, 60 minutes), then washout and re-stimulate. This will characterize the kinetics of desensitization. |
| Receptor Internalization | Use a receptor internalization assay (see Protocol 2) to visually confirm that the EP2 receptor is moving from the plasma membrane to intracellular compartments upon stimulation. |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP. Include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your assay buffer to preserve the cAMP signal. |
Issue 2: High variability in results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health/Density | Ensure a consistent cell seeding density and that cells are healthy and not over-confluent. Perform a cell viability check (e.g., Trypan Blue) before each experiment. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing between steps. Use reverse pipetting for viscous solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96- or 384-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
Quantitative Data Summary
The following tables represent hypothetical data illustrating the effects of tachyphylaxis on this compound-mediated cAMP production.
Table 1: Effect of Pre-incubation with this compound on Subsequent cAMP Response
| Pre-incubation Condition (60 min) | Second Stimulation (10 min) | Fold Increase in cAMP (over basal) | % of Max Response |
| Vehicle | Vehicle | 1.0 ± 0.2 | 0% |
| Vehicle | 10 nM this compound | 15.2 ± 1.8 | 100% |
| 10 nM this compound | 10 nM this compound | 4.1 ± 0.9 | 21.7% |
| 10 nM this compound + GRK2 Inhibitor | 10 nM this compound | 12.5 ± 1.5 | 82.2% |
Table 2: Time-Dependent Decrease in Cell Surface EP2 Receptor Expression
| Treatment Condition | Duration | Normalized Cell Surface Fluorescence |
| Vehicle | 60 min | 100% ± 5.2% |
| 100 nM this compound | 5 min | 88% ± 6.1% |
| 100 nM this compound | 15 min | 65% ± 4.8% |
| 100 nM this compound | 30 min | 42% ± 5.5% |
| 100 nM this compound | 60 min | 35% ± 4.9% |
Key Experimental Protocols
Protocol 1: Functional Desensitization via cAMP Accumulation Assay
This protocol is designed to quantify the extent of functional desensitization by measuring cAMP levels.
Materials:
-
HEK293 cells stably expressing human EP2 receptor.
-
DMEM with 10% FBS.
-
Stimulation Buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX.
-
This compound stock solution (in DMSO).
-
Commercially available cAMP detection kit (e.g., HTRF, Luminescence-based).
Procedure:
-
Cell Plating: Seed EP2-HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Pre-incubation (Desensitization Step):
-
Aspirate the growth medium.
-
Add this compound (at a chosen concentration, e.g., 10 nM) or vehicle diluted in serum-free medium.
-
Incubate for the desired desensitization period (e.g., 60 minutes) at 37°C.
-
-
Washout:
-
Carefully aspirate the pre-incubation medium.
-
Wash the cells three times with 100 µL of pre-warmed PBS to remove all traces of the agonist.
-
-
Second Stimulation:
-
Add 50 µL of Stimulation Buffer containing the second dose of this compound (or vehicle) to the appropriate wells.
-
Incubate for 10 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert raw assay signals to cAMP concentrations.
-
Calculate the fold change over the vehicle-treated basal condition.
-
Compare the response from the re-stimulated wells to the initial stimulation wells to determine the percentage of desensitization.
-
Protocol 2: Receptor Internalization via Immunofluorescence
This protocol allows for the visualization of EP2 receptor translocation from the cell surface to intracellular compartments.
Materials:
-
CHO-K1 cells stably expressing N-terminally FLAG-tagged EP2 receptor.
-
Glass coverslips in a 12-well plate.
-
Primary antibody: Anti-FLAG M2 antibody.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA in PBS.
-
Mounting medium with DAPI.
Procedure:
-
Cell Seeding: Seed FLAG-EP2-CHO cells onto sterile glass coverslips in a 12-well plate and grow for 24-48 hours.
-
Stimulation:
-
Treat cells with this compound (e.g., 100 nM) or vehicle diluted in serum-free medium for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Fixation:
-
Aspirate the medium and wash twice with cold PBS.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
-
Staining (Non-permeabilized for Surface Receptors):
-
Wash three times with PBS.
-
Block with Blocking Buffer for 30 minutes.
-
Incubate with anti-FLAG primary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488 secondary antibody for 1 hour, protected from light.
-
-
Mounting:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
-
Imaging:
-
Visualize using a confocal microscope. In unstimulated cells, fluorescence should be localized to the plasma membrane. In stimulated cells, fluorescence will appear in intracellular puncta, representing internalized receptors.
-
-
Quantification (Optional):
-
Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity at the membrane versus the cytoplasm to determine the extent of internalization.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Signal Capture from Multidimensional GPCR Outputs with Biased Agonists: Progress Towards Novel Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of EP2 Receptor Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with EP2 receptor agonists like Taprenepag. The goal is to offer practical guidance for improving their therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EP2 receptor agonists, and what is their therapeutic potential?
Prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonists, such as this compound, are being investigated for various therapeutic applications, most notably for reducing intraocular pressure (IOP) in the treatment of glaucoma. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP triggers the activation of Protein Kinase A (PKA), leading to downstream cellular responses. In the context of glaucoma, this pathway is thought to increase the outflow of aqueous humor through the trabecular meshwork, thereby lowering IOP.
Q2: What are the major side effects limiting the therapeutic index of EP2 agonists like this compound?
The primary dose-limiting side effect of topically administered EP2 agonists for glaucoma is ocular hyperemia (eye redness). This is a common adverse event associated with prostaglandin analogs and is a significant factor in patient compliance and the overall therapeutic utility of these drugs. Other potential side effects can include ocular inflammation, pain, and macular edema. The challenge in drug development is to dissociate the desired therapeutic effect (IOP reduction) from these unwanted side effects.
Troubleshooting Experimental Issues
Q3: My in vitro cAMP assay results are inconsistent when testing a new EP2 agonist. What are some common causes and solutions?
Inconsistent results in cAMP assays are a frequent issue. Several factors could be at play, from compound stability to assay conditions.
Troubleshooting Flowchart:
// Solutions SolubilityIssue [label="Solution: Test different solvents (e.g., DMSO concentration),\nuse fresh stock solutions.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellIssue [label="Solution: Use low passage cells,\nensure >95% viability before seeding.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AssayIssue [label="Solution: Run time-course and\ncell-titration experiments.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReagentIssue [label="Solution: Confirm activity of positive control,\ncheck expiration dates.", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
CheckSolubility -> SolubilityIssue [label="Issue Found", style=dashed]; CheckCells -> CellIssue [label="Issue Found", style=dashed]; OptimizeAssay -> AssayIssue [label="Issue Found", style=dashed]; ValidateReagents -> ReagentIssue [label="Issue Found", style=dashed]; } caption: Troubleshooting workflow for cAMP assays.
Q4: How can I quantitatively assess the therapeutic index of a novel EP2 agonist in a preclinical model?
To assess the therapeutic index, you need to establish a clear dose-response relationship for both efficacy (e.g., IOP reduction) and the primary side effect (e.g., hyperemia). This allows for the calculation of a therapeutic ratio.
Experimental Workflow:
-
Animal Model: Utilize a relevant animal model, such as normotensive rabbits or non-human primates, which are standard for ophthalmology studies.
-
Dose-Response for Efficacy: Administer the EP2 agonist topically at increasing concentrations (e.g., 0.001%, 0.003%, 0.01%, 0.03%, 0.1%). Measure IOP at baseline and at several time points post-administration (e.g., 1, 2, 4, 6, 24 hours).
-
Dose-Response for Hyperemia: At the same time points, score ocular hyperemia using a standardized grading scale (e.g., 0 = normal, 4 = severe redness).
-
Data Analysis:
-
Calculate the maximum IOP reduction for each dose to determine the ED50 (the dose for 50% of maximal efficacy).
-
Calculate the mean hyperemia score for each dose to determine the TD50 (the dose that causes 50% of the maximal toxic effect).
-
Therapeutic Index (TI) = TD50 / ED50. A higher TI indicates a better safety profile.
-
Data Summary Table Example:
| Compound | Efficacy (ED50 for IOP Reduction) | Side Effect (TD50 for Hyperemia) | Therapeutic Index (TD50/ED50) |
| This compound | 0.005% | 0.02% | 4 |
| Compound X | 0.004% | 0.05% | 12.5 |
| Vehicle | N/A | N/A | N/A |
Detailed Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a method to determine the potency (EC50) of an EP2 agonist in a cell line expressing the human EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Assay medium: DMEM with 0.1% BSA.
-
Test compounds (EP2 agonists) and reference agonist (e.g., PGE2).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
384-well white assay plates.
Methodology:
-
Cell Seeding: Seed HEK-hEP2 cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay medium containing a fixed concentration of IBMX (e.g., 500 µM).
-
Cell Stimulation: Remove growth medium from cells and add the compound dilutions. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Rabbit Model for IOP and Hyperemia Assessment
This protocol describes an in vivo method to evaluate a novel EP2 agonist's effect on intraocular pressure and ocular redness.
Materials:
-
New Zealand White rabbits.
-
Tonometer (e.g., Tono-Pen) for IOP measurement.
-
Topical anesthetic (e.g., proparacaine hydrochloride).
-
Test compound formulated in a suitable vehicle (e.g., buffered saline with 0.02% benzalkonium chloride).
-
Digital camera for documenting hyperemia.
-
Standardized hyperemia scoring scale (e.g., 0-4).
Methodology:
-
Acclimation: Acclimate rabbits to handling and IOP measurement procedures for at least one week.
-
Baseline Measurements: On the day of the study, measure baseline IOP and score baseline hyperemia for both eyes.
-
Dosing: Administer a single 30 µL drop of the test compound or vehicle to one eye (contralateral eye serves as a control).
-
Post-Dose Measurements: Measure IOP and score hyperemia at predefined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Data Analysis:
-
Calculate the change in IOP from baseline for the treated eye compared to the vehicle-treated eye.
-
Average the hyperemia scores for each time point and treatment group.
-
Plot the time course of both IOP reduction and hyperemia.
-
Strategies to reduce hyperemia associated with Taprenepag
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taprenepag. The information is designed to address specific issues that may be encountered during experimentation, with a focus on strategies to manage associated hyperemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound isopropyl is an inactive prodrug that is hydrolyzed in the cornea to its active metabolite, a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its primary therapeutic action is the reduction of intraocular pressure (IOP), making it a candidate for the treatment of open-angle glaucoma and ocular hypertension.[1][2]
Q2: Why is hyperemia a common observation in preclinical and clinical studies with this compound?
Hyperemia, or redness of the eye, is a known side effect of prostaglandin analogs used in glaucoma treatment. For this compound, this is a direct consequence of its mechanism of action. Activation of the EP2 receptor on vascular smooth muscle cells in the conjunctiva leads to vasodilation and increased blood flow, resulting in visible redness.[3][4]
Q3: What is the signaling pathway that connects this compound to both IOP reduction and hyperemia?
Upon binding to the EP2 receptor, this compound's active metabolite initiates a Gs protein-coupled signaling cascade. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP is believed to mediate both the therapeutic effect of increased aqueous humor outflow (reducing IOP) and the side effect of vasodilation (causing hyperemia) through the relaxation of smooth muscle cells.[5]
Troubleshooting Guide: Managing this compound-Associated Hyperemia
This guide provides potential strategies and experimental considerations for mitigating hyperemia observed during studies with this compound.
Issue: Significant conjunctival hyperemia is observed following topical administration of this compound.
Possible Cause:
Hyperemia is an expected pharmacological effect of EP2 receptor agonism, resulting from vasodilation of conjunctival blood vessels. The severity can be dose-dependent.
Suggested Strategies & Experimental Approaches:
-
Dose-Response Evaluation:
-
Rationale: The extent of hyperemia is often dose-dependent. Characterizing this relationship is a critical first step.
-
Experimental Approach: Conduct a dose-response study using a range of this compound concentrations to identify the lowest effective dose with an acceptable level of hyperemia.
-
-
Co-administration with a Vasoconstrictor:
-
Rationale: A potential strategy to counteract the vasodilation caused by this compound is to co-administer an alpha-2 adrenergic agonist, such as brimonidine, which has vasoconstrictive properties.
-
Experimental Approach: Design a study to evaluate the efficacy and safety of co-administering this compound with a low concentration of brimonidine. The timing of administration (simultaneous or sequential) may be a key variable to investigate.
-
-
Formulation Modification:
-
Rationale: Altering the formulation of the eye drops could potentially modify the drug's release profile and local concentration, thereby influencing the degree of hyperemia. Novel formulations like niosome-loaded gels or thermosensitive hydrogels have been explored for other prostaglandin analogs to prolong drug release and potentially reduce side effects.
-
Experimental Approach: Investigate the development of a sustained-release formulation for this compound and compare its hyperemia profile to a standard aqueous solution in a relevant animal model.
-
-
Temporal Characterization of Hyperemia:
-
Rationale: Understanding the time course of hyperemia can help in designing experimental endpoints and interpreting results. Studies with the similar EP2 agonist, omidenepag, have shown that hyperemia typically peaks within the first few hours of administration and then subsides.
-
Experimental Approach: In your experimental model, assess hyperemia at multiple time points following this compound administration (e.g., 15, 30, 60, 120, 180, and 360 minutes) to establish a timeline of the effect.
-
Quantitative Data Summary
The following tables summarize quantitative data on hyperemia from a clinical trial with this compound and a study with a similar EP2 agonist, omidenepag isopropyl.
Table 1: Incidence of Treatment-Emergent Adverse Events in a Phase 2 Trial of this compound Isopropyl
| Adverse Event | Stage I (14 days, n=67) | Stage II (28 days, n=250) |
| Any Adverse Event | 43.3% | 63.2% |
| Conjunctival Hyperemia | 19.4% | 33.2% |
| Photophobia | 13.4% | 20.8% |
Table 2: Time Course of Conjunctival Hyperemia Induced by Omidenepag Isopropyl 0.002% in Healthy Subjects (n=34)
| Time Point | Mean Hyperemia Score (±SD) | Mean Percent Coverage of Blood Vessels (±SD) |
| Baseline | - | - |
| 15 min | - | - |
| 30 min | 1.57 (±0.67) | 11.90% (±3.66%) |
| 60 min | - | 10.79% (±3.32%) |
| 120 min | 1.10 (±0.52) | - |
Data adapted from a study on omidenepag isopropyl, a selective EP2 agonist with a similar mechanism to this compound.
Experimental Protocols
Protocol 1: Assessment of Conjunctival Hyperemia in a Preclinical Model
This protocol describes a method for the quantitative and qualitative assessment of ocular hyperemia in a preclinical model, such as the rabbit, following topical administration of this compound.
Materials:
-
This compound solution at desired concentrations
-
Vehicle control
-
Slit-lamp biomicroscope with a camera attachment
-
Image analysis software capable of quantifying vessel area
-
Validated hyperemia grading scale (e.g., a 0-4 scale where 0 = none and 4 = severe)
Procedure:
-
Baseline Assessment: Prior to any treatment, examine the eyes of each animal under the slit-lamp and capture high-resolution images of the conjunctiva. Score the baseline hyperemia using the grading scale.
-
Drug Administration: Instill a single drop of the this compound solution or vehicle into the cul-de-sac of one eye. The contralateral eye can serve as a control.
-
Time-Course Evaluation: At predetermined time points (e.g., 15, 30, 60, 120, 180, and 360 minutes) post-instillation, re-examine the eyes.
-
Qualitative Scoring: At each time point, an experienced observer, masked to the treatment groups, should grade the conjunctival hyperemia using the established scale.
-
Quantitative Imaging: At each time point, capture high-resolution images of the conjunctiva under consistent lighting and magnification.
-
Image Analysis: Use the image analysis software to calculate the percentage of the conjunctival area covered by blood vessels for each image.
-
Data Analysis: Compare the hyperemia scores and the percentage of vessel coverage between the this compound-treated and control groups at each time point. Analyze the dose-response relationship if multiple concentrations are tested.
Visualizations
References
- 1. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple roles of the PGE2-EP receptor signal in vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Taprenepag and Vehicle Interference in In Vitro Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from Taprenepag or its vehicle in in vitro assays. The following information is designed to help identify and mitigate potential artifacts, ensuring the generation of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as CP-544326) is a potent and selective agonist for the prostaglandin E2 receptor subtype 2 (EP2).[1][2] Its prodrug, this compound isopropyl (PF-04217329), is often used in studies and is converted to the active form, this compound.[3] The primary action of this compound is to stimulate the EP2 receptor, which is a G-protein coupled receptor (GPCR) that signals through the cyclic AMP (cAMP) pathway.[1][3]
Q2: What are the common components of a vehicle formulation for this compound?
A2: this compound and its prodrug are often formulated for in vitro and preclinical studies using a combination of solvents to ensure solubility and stability. Common components include:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol (PEG), such as PEG300
-
Surfactants like Tween-80
-
Saline or corn oil
-
In some ophthalmic formulations, excipients such as benzalkonium chloride (BAC) , boric acid , and EDTA have been used.
Q3: Can the vehicle components interfere with my assay?
A3: Yes, vehicle components are a common source of assay interference. For example, DMSO can affect enzyme activity and cell viability at higher concentrations. Surfactants like Tween-80 can modulate protein-protein interactions and enzyme kinetics. It is crucial to run vehicle-only controls to distinguish the effects of the vehicle from the activity of this compound. In studies with human corneal epithelial cells, excipients in the formulation were found to be the primary factor affecting cell viability, rather than this compound itself at concentrations up to 100 μM.
Q4: My compound is showing activity in a luciferase-based reporter assay. Could this be an artifact?
A4: While there is no specific report of this compound directly inhibiting or activating luciferase, it is a known phenomenon for small molecules to interfere with luciferase enzymes, leading to false-positive or false-negative results. It is recommended to perform a counter-screen to test for direct effects of this compound on luciferase activity in a cell-free system.
Troubleshooting Guide
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Vehicle-Induced Cytotoxicity | 1. Run a vehicle-only control at the same concentration used in the experiment. 2. Perform a cell viability assay (e.g., MTT, LDH) with a dilution series of the vehicle to determine its cytotoxic threshold. 3. If cytotoxicity is observed, consider reducing the final concentration of the vehicle components, particularly DMSO and surfactants. |
| Compound Precipitation | 1. Visually inspect the assay plate for any signs of compound precipitation. 2. Determine the solubility of this compound in your specific assay buffer. 3. If solubility is an issue, consider adjusting the vehicle composition or lowering the final compound concentration. |
| Off-Target Effects | 1. If the observed effect is inconsistent with EP2 receptor activation, consider the possibility of off-target effects. 2. Use an EP2 receptor antagonist to see if the observed effect is reversed. 3. Test this compound in a cell line that does not express the EP2 receptor to identify non-specific effects. |
Issue 2: Suspected Interference in Biochemical Assays
| Potential Cause | Troubleshooting Steps |
| Fluorescence Interference | 1. Measure the intrinsic fluorescence of this compound and its vehicle at the excitation and emission wavelengths of your assay. 2. If there is significant overlap, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescence-based detection method. |
| Luciferase Assay Interference | 1. Perform a cell-free luciferase assay by adding this compound directly to a solution of purified luciferase and its substrate. 2. If inhibition or activation is observed, consider using a different type of luciferase (e.g., Renilla luciferase) that may be less sensitive to the compound. |
| Enzyme Inhibition/Activation | 1. To rule out non-specific enzyme effects, perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt compound aggregates. 2. Use a structurally related but inactive compound as a negative control. |
Experimental Protocols
Protocol 1: Assessing Vehicle-Induced Cytotoxicity
Objective: To determine the concentration at which the vehicle for this compound becomes toxic to the cells used in an assay.
Methodology:
-
Prepare a 2x concentrated stock of the vehicle solution in your cell culture medium.
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of the 2x vehicle stock in cell culture medium.
-
Remove the old medium from the cells and add the vehicle dilutions.
-
Incubate for the same duration as your main experiment.
-
Perform a cell viability assay, such as MTT or CellTiter-Glo®.
-
Plot cell viability against the vehicle concentration to determine the TC50 (toxic concentration 50%).
Protocol 2: Cell-Free Luciferase Interference Assay
Objective: To determine if this compound directly interferes with the activity of luciferase.
Methodology:
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
In a white, opaque 96-well plate, add the this compound dilutions.
-
Add a solution of purified firefly luciferase to each well.
-
Initiate the reaction by adding the luciferase substrate (e.g., D-luciferin).
-
Immediately measure the luminescence using a plate reader.
-
Compare the luminescence in the presence of this compound to a vehicle-only control.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (CP-544326)
| Parameter | Species | Value | Reference |
| IC50 (EP2 Receptor) | Human | 10 nM | |
| IC50 (EP2 Receptor) | Rat | 15 nM | |
| EC50 (cAMP increase) | Human (HEK293 cells) | 2.8 nM |
Table 2: Selectivity of this compound for EP Receptors
| Receptor Subtype | IC50 | Reference |
| EP1 | >3200 nM | |
| EP3 | >3200 nM | |
| EP4 | >3200 nM |
Visualizations
Caption: EP2 Receptor Signaling Pathway activated by this compound.
Caption: A logical workflow for troubleshooting assay interference.
References
Validation & Comparative
A Clinical Showdown: Taprenepag vs. Latanoprost for Glaucoma Management
A head-to-head comparison of the novel EP2 agonist taprenepag and the established prostaglandin analogue latanoprost reveals comparable efficacy in intraocular pressure reduction for patients with open-angle glaucoma and ocular hypertension. This guide delves into the clinical trial data, experimental protocols, and distinct signaling pathways of these two therapies, offering valuable insights for researchers and drug development professionals.
In the landscape of glaucoma treatment, the quest for novel mechanisms of action that offer improved or equivalent efficacy with a favorable safety profile is ongoing. A key Phase 2 clinical trial provides a direct comparison between this compound isopropyl, a selective prostaglandin E2 (EP2) receptor agonist, and latanoprost, a widely prescribed prostaglandin F2α (FP) receptor agonist. The findings from this study, identified as NCT00572455, indicate that this compound monotherapy demonstrates comparable performance to latanoprost in lowering intraocular pressure (IOP). Furthermore, the combination of this compound and latanoprost has been shown to achieve a statistically significant greater reduction in IOP compared to latanoprost alone, suggesting a potential additive effect.[1]
Performance in Intraocular Pressure Reduction
For context on the typical performance of latanoprost, a separate one-year study demonstrated that latanoprost 0.005% monotherapy reduced the diurnal IOP from a mean baseline of 25.3 ± 3.0 mmHg to 17.4 ± 2.7 mmHg, a reduction of 32%.[2] Another study reported that latanoprost 0.005% reduced mean IOP by 6 to 8 mmHg from baseline.[3]
The Phase 2 trial of this compound also highlighted the benefit of combination therapy. The unfixed combination of this compound isopropyl with latanoprost 0.005% resulted in a statistically significantly greater reduction in mean diurnal IOP at day 28 compared to latanoprost monotherapy.
Table 1: Summary of IOP-Lowering Efficacy from Clinical Trials
| Treatment Group | Study Duration | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction |
| This compound Isopropyl (Monotherapy) | 28 Days | Not specified in abstract | Comparable to Latanoprost 0.005% | Not specified in abstract |
| Latanoprost 0.005% (Monotherapy) | 1 Year | 25.3 ± 3.0 | 7.9 ± 0.3 | 32% |
| Latanoprost 0.005% (Monotherapy) | 1 Year | Not specified | 6 - 8 | Not specified |
| This compound + Latanoprost (Combination) | 28 Days | Not specified in abstract | Statistically greater than Latanoprost alone | Not specified in abstract |
Note: Specific quantitative data for this compound monotherapy arms from the head-to-head trial (NCT00572455) were not available in the reviewed abstracts.
Safety and Tolerability Profile
In the Phase 2 trial, treatment-emergent adverse events were reported in 63.2% of subjects in the second stage, which included both monotherapy and combination therapy arms. A separate investigation into ocular events associated with this compound isopropyl, following the Phase 2 trial, noted observations of iritis, photophobia, and increased corneal thickness. These events were found to be dose-related and reversible upon discontinuation of the drug in preclinical models.
Latanoprost is generally well-tolerated, with the most common side effect being conjunctival hyperemia. Other reported side effects include increased iris pigmentation, and changes in eyelash length and thickness.
Table 2: Overview of Reported Adverse Events
| Adverse Event | This compound Isopropyl | Latanoprost 0.005% |
| Ocular | Iritis, Photophobia, Increased Corneal Thickness | Conjunctival Hyperemia, Increased Iris Pigmentation, Eyelash Changes |
| Systemic | Not specified in abstract | Generally well-tolerated systemically |
Note: This table represents a summary of potential adverse events and is not an exhaustive list. The incidence rates from the direct comparative trial were not available in the reviewed abstracts.
Experimental Protocols
The pivotal Phase 2 clinical trial (NCT00572455) comparing this compound and latanoprost was a randomized, vehicle- and active-controlled, double-masked, two-stage, dose-finding study.
-
Participants: Patients with primary open-angle glaucoma (POAG) or ocular hypertension. Inclusion criteria stipulated a baseline IOP of ≥ 26 mmHg and < 36 mmHg at 8 am, and ≥ 22 mmHg and < 36 mmHg at 10 am, 1 pm, and 4 pm in the study eye.
-
Stage I (Safety Escalation): This stage evaluated escalating doses of this compound isopropyl (0.0025%, 0.005%, 0.01%, 0.015%, 0.02%, and 0.03%) against a vehicle control over 14 days.
-
Stage II (Dose-Response): This 28-day stage involved seven treatment groups: this compound isopropyl monotherapy (0.005%, 0.01%, and 0.015%), each of these this compound doses in an unfixed combination with latanoprost 0.005%, and latanoprost 0.005% monotherapy.
-
Primary Outcome Measures: The main outcomes were the mean change in diurnal IOP from baseline to the final visit and the incidence of adverse events.
Unraveling the Signaling Pathways
The distinct mechanisms of action of this compound and latanoprost at the molecular level explain their effects on aqueous humor dynamics and IOP reduction.
Latanoprost: As a prostaglandin F2α analogue, latanoprost primarily acts on the FP receptor. This interaction is thought to increase the uveoscleral outflow of aqueous humor, which is the secondary drainage pathway for the fluid inside the eye. The proposed mechanism involves the remodeling of the extracellular matrix in the ciliary muscle, which reduces hydraulic resistance and facilitates fluid drainage.
This compound: this compound is a selective agonist of the EP2 receptor. Activation of the EP2 receptor is believed to lower IOP by enhancing outflow through both the conventional (trabecular meshwork) and the uveoscleral pathways. Preclinical studies have shown that EP2 receptor activation leads to an increase in cyclic AMP (cAMP) in the iris-ciliary body, which is indicative of target engagement. This dual-action mechanism provides a rationale for its efficacy both as a monotherapy and in combination with FP agonists like latanoprost.
References
- 1. A phase 2, randomized, dose-response trial of this compound isopropyl (PF-04217329) versus latanoprost 0.005% in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost, a prostaglandin analog, for glaucoma therapy. Efficacy and safety after 1 year of treatment in 198 patients. Latanoprost Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latanoprost treatment for glaucoma: effects of treating for 1 year and of switching from timolol. United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Taprenepag and Other Prostaglandin Analogs for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Taprenepag, a selective prostaglandin E2 (EP2) receptor agonist, with other established prostaglandin analogs for the treatment of glaucoma and ocular hypertension. The information is supported by available experimental data from clinical and preclinical studies.
Prostaglandin analogs are a cornerstone in the medical management of glaucoma, primarily due to their significant efficacy in lowering intraocular pressure (IOP). While most commercially available prostaglandin analogs target the prostaglandin F (FP) receptor, a newer class of compounds, including this compound, targets the EP2 receptor, offering a different mechanism of action.
Mechanism of Action: A Tale of Two Receptors
Prostaglandin analogs lower IOP by increasing the outflow of aqueous humor from the eye. FP receptor agonists, such as latanoprost, travoprost, and bimatoprost, primarily enhance the uveoscleral outflow pathway.[1] In contrast, EP2 receptor agonists like this compound and Omidenepag Isopropyl have been shown to increase aqueous humor outflow through both the conventional (trabecular meshwork) and the unconventional (uveoscleral) pathways.[1]
Signaling Pathways
The distinct mechanisms of action are rooted in their respective signaling cascades.
References
A Head-to-Head Comparison of Taprenepag and Omidenepag Isopropyl in Glaucoma Treatment
In the landscape of glaucoma and ocular hypertension treatment, two selective prostaglandin E2 (EP2) receptor agonists, Taprenepag isopropyl and Omidenepag isopropyl, have emerged as novel therapeutic agents. Both compounds are designed to lower intraocular pressure (IOP) by enhancing aqueous humor outflow. This guide provides a detailed, objective comparison of their pharmacological profiles, clinical efficacy, and safety, based on available preclinical and clinical data, to assist researchers, scientists, and drug development professionals in their understanding of these two agents.
Mechanism of Action and Signaling Pathway
Both this compound isopropyl and Omidenepag isopropyl are prodrugs that are converted to their active metabolites in the eye. These active forms are selective agonists for the prostaglandin E2 (EP2) receptor, a G-protein coupled receptor.[1][2] Activation of the EP2 receptor in ocular tissues, such as the ciliary muscle and trabecular meshwork, is believed to increase both the conventional (trabecular) and uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3][4][5]
The signaling cascade initiated by the activation of the EP2 receptor involves the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is thought to induce relaxation of the trabecular meshwork and ciliary muscle, facilitating aqueous humor outflow.
Pharmacological and Preclinical Data
Both drugs have demonstrated potent and selective agonist activity at the EP2 receptor in preclinical studies.
| Parameter | This compound (Active Metabolite: CP-544326) | Omidenepag (Active Metabolite) |
| Target | Prostaglandin E2 (EP2) Receptor Agonist | Selective Prostaglandin E2 (EP2) Receptor Agonist |
| IC₅₀ | 10 nM (human EP2) | Not explicitly stated in search results |
| EC₅₀ | 2.8 nM | 8.3 nM |
| Binding Affinity (Ki) | Not explicitly stated in search results | 3.6 nM |
| Preclinical Models | Normotensive rabbits, dogs, and laser-induced ocular hypertensive cynomolgus monkeys | Normotensive rabbits, dogs, monkeys, and monkeys with laser-induced ocular hypertension |
| Observed IOP Reduction | 30-50% in single-day studies; 20-40% in multiple-day studies | Significant IOP reduction observed |
| Effect on Outflow | Increases aqueous humor outflow | Increases both trabecular and uveoscleral outflow |
Clinical Trial Data
Clinical trials have evaluated the efficacy and safety of both this compound isopropyl and Omidenepag isopropyl in patients with open-angle glaucoma and ocular hypertension. Notably, the development of this compound isopropyl was discontinued after Phase II trials.
This compound Isopropyl Clinical Data
A Phase 2 study compared different concentrations of this compound isopropyl with latanoprost 0.005%.
| Trial | Dosing | Comparator | Key Findings |
| Phase 2 (NCT00572455) | Once daily (qPM) | Latanoprost 0.005% and Vehicle | This compound isopropyl monotherapy demonstrated comparable IOP reduction to latanoprost 0.005%. The combination of this compound isopropyl and latanoprost resulted in a greater IOP reduction than latanoprost alone. |
Omidenepag Isopropyl Clinical Data
Omidenepag isopropyl has undergone more extensive clinical evaluation, including Phase 3 trials comparing it to the standard of care, latanoprost.
| Trial | Dosing | Comparator | Key Findings |
| AYAME Study (Phase 3) | 0.002% once daily | Latanoprost 0.005% | Omidenepag isopropyl 0.002% was non-inferior to latanoprost 0.005% in reducing IOP at 4 weeks. Mean diurnal IOP reduction from baseline was approximately 5.93 mmHg for Omidenepag isopropyl and 6.56 mmHg for latanoprost. |
| FUJI Study (Phase 3) | 0.002% once daily | Latanoprost (run-in period) | Demonstrated efficacy in patients who were low/non-responders to latanoprost. |
| Phase 4 (Korea) | 0.002% once daily | None (single arm) | In treatment-naive patients with primary open-angle glaucoma, mean IOP decreased significantly from 16.19 mmHg at baseline to 13.55 mmHg at week 12. |
Experimental Protocols
In Vivo Intraocular Pressure Measurement
A common experimental workflow for evaluating the efficacy of these compounds in preclinical models involves the following steps:
In clinical trials, human subjects with primary open-angle glaucoma or ocular hypertension are enrolled. After a washout period for any previous glaucoma medications, baseline diurnal IOP is measured. Patients are then randomized to receive the study drug or a comparator, and IOP is measured at various time points throughout the study.
Aqueous Humor Outflow Facility Measurement
To determine the mechanism of IOP reduction, studies in non-human primates often involve measuring the facility of aqueous humor outflow. This can be done using techniques like two-level constant pressure perfusion of the anterior chamber. In a study with Omidenepag isopropyl, cynomolgus monkeys with laser-induced ocular hypertension were treated for 7 days, after which the aqueous outflow rate and uveoscleral outflow were measured.
Safety and Tolerability
Both drugs have been associated with ocular adverse events, which is common for topical glaucoma medications.
This compound Isopropyl: In a Phase 2 trial, treatment-emergent adverse events were reported. Further investigation in cynomolgus monkeys revealed a dose-related incidence of iritis and increased corneal thickness, which were reversible upon discontinuation of the drug.
Omidenepag Isopropyl: Commonly reported adverse events in clinical trials include conjunctival hyperemia and corneal thickening. Unlike prostaglandin F2α analogues, Omidenepag isopropyl appears to have a lower propensity for causing prostaglandin-associated periorbitopathy (PAP), such as deepening of the upper eyelid sulcus. However, cases of macular edema have been reported, particularly in pseudophakic patients, leading to a contraindication in this population in some regions.
Conclusion
This compound isopropyl and Omidenepag isopropyl share a common mechanism of action as selective EP2 receptor agonists for the reduction of intraocular pressure. Preclinical data for both compounds demonstrated significant IOP-lowering effects. However, their clinical development paths have diverged. Omidenepag isopropyl has successfully completed Phase 3 trials, demonstrating non-inferiority to latanoprost, and is approved for use in several countries. In contrast, the development of this compound isopropyl was discontinued after Phase 2 studies. The available data suggests that while both molecules showed promise, Omidenepag isopropyl has progressed to become a viable therapeutic option for glaucoma and ocular hypertension, offering an alternative mechanism of action to existing treatments. Further research and real-world evidence will continue to define its role in the management of these conditions.
References
- 1. Efficacy and Patient Tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effectiveness and Safety of Omidenepag Isopropyl 0.002% Ophthalmic Solution in Treatment-Naive Patients With Primary Open Angle Glaucoma: A Prospective Multicenter Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Taprenepag for the EP2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taprenepag's selectivity for the prostaglandin E2 receptor subtype 2 (EP2) against other EP receptor agonists. The information herein is supported by experimental data to assist researchers in evaluating its suitability for specific applications.
This compound (the active acid metabolite is CP-544326) is a potent and highly selective agonist for the EP2 receptor, a Gs protein-coupled receptor (GPCR) involved in various physiological processes, including intraocular pressure regulation, inflammation, and bone resorption.[1][2][3] The therapeutic potential of targeting the EP2 receptor hinges on the selectivity of the agonist, as off-target activation of other prostanoid receptors (EP1, EP3, EP4, etc.) can lead to undesirable side effects. This guide outlines the selectivity profile of this compound and compares it with other known EP2 agonists, providing detailed experimental protocols for validation.
Comparative Selectivity and Functional Activity
The selectivity of a ligand is typically determined by comparing its binding affinity (Ki or IC50) and functional potency (EC50) across a panel of related receptors. This compound demonstrates a significantly higher affinity and potency for the EP2 receptor compared to other EP receptor subtypes.
Table 1: Comparative Binding Affinity of EP2 Agonists for Prostanoid EP Receptors
| Compound | EP1 (IC50, nM) | EP2 (IC50, nM) | EP3 (IC50, nM) | EP4 (IC50, nM) | Selectivity for EP2 vs. Others | Reference |
| This compound (CP-544326) | >3200 | 10 (human), 15 (rat) | >3200 | >3200 | >320-fold vs. EP1, EP3, EP4 | [1] |
| Butaprost | >10000 | 2400 | >10000 | >10000 | Selective, but with lower potency | [4] |
| ONO-AE1-259 | >10000 | 16 | >10000 | 1100 | ~69-fold vs. EP4 | |
| PGE2 (Endogenous Ligand) | 15 | 3 | 0.6 | 0.8 | Non-selective |
Note: IC50 is the concentration of a ligand that displaces 50% of a specific radioligand from its receptor.
Table 2: Comparative Functional Potency of EP2 Agonists
| Compound | Assay Type | Cell Line | Potency (EC50, nM) | Reference |
| This compound (CP-544326) | cAMP Elevation | HEK293-hEP2 | 2.8 | |
| Butaprost | cAMP Elevation | Not Specified | ~100 | |
| ONO-AE1-259 | cAMP Elevation | Not Specified | 1.1 | |
| PGE2 (Endogenous Ligand) | cAMP Elevation | Not Specified | 0.6 |
Note: EC50 is the concentration of a ligand that provokes a response halfway between the baseline and maximum response.
Experimental Protocols for Selectivity Validation
To validate the selectivity of an EP2 receptor agonist like this compound, a combination of binding and functional assays is essential.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or IC50) of the test compound for human EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Membrane preparations from cells stably expressing individual human recombinant EP receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-PGE2.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled PGE2 (e.g., 10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the cell membranes expressing a specific EP receptor subtype with a fixed concentration of [3H]-PGE2 and varying concentrations of the test compound.
-
Incubations are typically carried out for 60-120 minutes at room temperature or 4°C to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of excess unlabeled PGE2) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to activate the Gs-coupled EP2 receptor and induce the production of the second messenger cyclic AMP (cAMP).
Objective: To determine the functional potency (EC50) and efficacy of the test compound at the human EP2 receptor.
Materials:
-
Whole cells stably expressing the human recombinant EP2 receptor (e.g., HEK293-hEP2).
-
Test compound (e.g., this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based assays).
Procedure:
-
Plate the HEK293-hEP2 cells in a suitable microplate (e.g., 96-well or 384-well) and culture overnight.
-
Pre-treat the cells with a PDE inhibitor for 15-30 minutes to prevent the breakdown of newly synthesized cAMP.
-
Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) relative to a reference agonist like PGE2.
Visualizations
Workflow for GPCR Agonist Selectivity Validation
Caption: Workflow for validating the selectivity of a GPCR agonist.
EP2 Receptor Signaling Pathway
Caption: The canonical Gs-cAMP signaling pathway activated by the EP2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of PF-04217329 a prodrug of a selective prostaglandin EP(2) agonist on intraocular pressure in preclinical models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4) in bone resorption: an analysis using specific agonists for the respective EPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Taprenepag's Prostanoid Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taprenepag (the active metabolite of the prodrug this compound isopropyl, also known as CP-544326) is a potent and selective agonist of the prostanoid E receptor 2 (EP2). Developed for its potential therapeutic effects, particularly in reducing intraocular pressure in glaucoma, its efficacy and safety profile are intrinsically linked to its selectivity for the EP2 receptor over other prostanoid receptors. This guide provides a comprehensive comparison of this compound's cross-reactivity with other prostanoid receptors, supported by available experimental data.
Prostanoid receptors, a family of G protein-coupled receptors (GPCRs), are classified into five main types: DP, EP, FP, IP, and TP, which are activated by prostaglandins D2, E2, F2α, I2 (prostacyclin), and thromboxane A2, respectively. The EP receptor class is further subdivided into four subtypes: EP1, EP2, EP3, and EP4. Each of these receptors mediates distinct physiological and pathological processes. Therefore, the selectivity of a prostanoid receptor agonist is a critical determinant of its therapeutic window.
Quantitative Comparison of this compound's Receptor Activity
To objectively assess the cross-reactivity of this compound, its binding affinity and functional activity at various prostanoid receptors have been evaluated. The following table summarizes the available quantitative data.
| Receptor Subtype | Ligand | Assay Type | Species | Value | Reference |
| EP2 | This compound (CP-544326) | Binding Affinity (IC50) | Human | 10 nM | [1] |
| EP2 | This compound (CP-544326) | Functional Activity (EC50) | Human | 2.8 nM | [1] |
| EP1 | This compound (CP-544326) | Binding Affinity (IC50) | Human | > 3200 nM | [1] |
| EP3 | This compound (CP-544326) | Binding Affinity (IC50) | Human | > 3200 nM | [1] |
| EP4 | This compound (CP-544326) | Binding Affinity (IC50) | Human | > 3200 nM | [1] |
| DP1 | This compound (CP-544326) | Not Reported | - | - | - |
| DP2 (CRTH2) | This compound (CP-544326) | Not Reported | - | - | - |
| FP | This compound (CP-544326) | Not Reported | - | - | - |
| IP | This compound (CP-544326) | Not Reported | - | - | - |
| TP | This compound (CP-544326) | Not Reported | - | - | - |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.
The data clearly demonstrates that this compound is a highly potent agonist at the human EP2 receptor, with an IC50 of 10 nM in binding assays and an EC50 of 2.8 nM in functional assays measuring cAMP production. In stark contrast, its binding affinity for the other human EP receptor subtypes (EP1, EP3, and EP4) is significantly lower, with IC50 values exceeding 3200 nM. This indicates a selectivity of over 320-fold for the EP2 receptor compared to other EP receptor subtypes.
While one source mentions that this compound was evaluated against a panel of 37 G protein-coupled receptors, specific quantitative data for its activity at the other prostanoid receptors (DP1, DP2, FP, IP, and TP) are not publicly available at this time.
Signaling Pathways and Experimental Workflow
Prostanoid Receptor Signaling
Prostanoid receptors mediate their effects through various G protein-coupled signaling cascades. The EP2 receptor, the primary target of this compound, is coupled to the Gs alpha subunit of the G protein complex. Activation of the EP2 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). This second messenger then activates protein kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately resulting in a cellular response.
In contrast, other prostanoid receptors are coupled to different G proteins and signaling pathways. For instance, the EP1 receptor is coupled to Gq, leading to the activation of phospholipase C and an increase in intracellular calcium. The EP3 receptor can couple to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. The diverse signaling pathways of prostanoid receptors underscore the importance of receptor selectivity for targeted therapeutic effects.
Caption: this compound Signaling Pathway
Experimental Workflow for Receptor Activity Assessment
The determination of this compound's receptor activity and selectivity involves two primary types of in vitro assays: radioligand binding assays and functional assays.
Caption: Experimental Workflow
Detailed Methodologies
While the specific, detailed protocols for the experiments that generated the cited data for this compound are not publicly available, the following are general methodologies for the types of assays typically employed.
Radioligand Binding Assay (for IC50 determination)
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4) are prepared. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction. Protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.
-
Assay Components: The assay is performed in a buffer solution containing the cell membranes, a specific radiolabeled ligand for the receptor (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The components are incubated together to allow for competitive binding between the radiolabeled ligand and this compound to the receptor. The incubation is carried out for a specific time and at a specific temperature to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes while allowing the unbound ligand to pass through.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound). Non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Functional Assay - cAMP Measurement (for EC50 determination)
-
Cell Culture: A suitable host cell line (e.g., HEK293) is transiently or stably transfected with a plasmid encoding the human EP2 receptor. The cells are cultured under standard conditions until they reach the desired confluency for the assay.
-
Cell Stimulation: The cultured cells are washed and then incubated with a phosphodiesterase inhibitor (to prevent the degradation of cAMP) for a short period. Subsequently, the cells are stimulated with varying concentrations of this compound for a defined time at 37°C.
-
Cell Lysis: After stimulation, the cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit. These kits are often based on competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) technology.
-
Data Analysis: A dose-response curve is generated by plotting the measured cAMP levels against the corresponding concentrations of this compound. The EC50 value, representing the concentration of this compound that produces 50% of the maximal cAMP response, is determined by fitting the data to a sigmoidal dose-response model.
Conclusion
The available data strongly supports the classification of this compound as a highly selective EP2 receptor agonist with minimal cross-reactivity for other EP receptor subtypes. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it is likely to minimize off-target effects that could arise from the activation of other prostanoid receptors and their diverse signaling pathways. However, a complete picture of this compound's cross-reactivity profile requires quantitative data on its interaction with the full panel of prostanoid receptors, including the DP, FP, IP, and TP subtypes. Further studies and the publication of these data would provide a more comprehensive understanding of this compound's pharmacological profile and its potential therapeutic applications.
References
Taprenepag: A Comparative Analysis of Monotherapy vs. Combination Therapy for Elevated Intraocular Pressure
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Taprenepag's efficacy as a monotherapy versus its use in combination with a prostaglandin analog. The following analysis is based on published clinical trial data and focuses on the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.
This compound isopropyl, a selective prostaglandin EP2 receptor agonist, has been evaluated for its efficacy in lowering intraocular pressure (IOP), a critical factor in the management of glaucoma.[1][2] Clinical studies have explored its potential both as a standalone treatment and as an adjunctive therapy. This guide synthesizes the available data to compare the performance of this compound monotherapy against its combination with the prostaglandin F2α analog, latanoprost.
Efficacy in Intraocular Pressure Reduction
A significant phase 2 clinical trial (NCT00572455) provides the primary basis for comparing this compound monotherapy and its combination with latanoprost.[1][3] The study was a randomized, double-masked, two-stage, dose-finding trial involving patients with primary open-angle glaucoma (POAG) or ocular hypertension.[1]
The data demonstrates that while this compound monotherapy is effective in reducing IOP, its combination with latanoprost results in a statistically significant greater reduction in IOP. The activity of this compound isopropyl has been shown to be additive to that of latanoprost 0.005%.
Quantitative Data Summary
The following tables summarize the key efficacy data from the aforementioned phase 2 clinical trial.
Table 1: Mean Change in Diurnal IOP from Baseline (Day 28)
| Treatment Group | Mean Change in Diurnal IOP (mmHg) |
| This compound 0.005% Monotherapy | Comparable to Latanoprost 0.005% |
| This compound 0.01% Monotherapy | Comparable to Latanoprost 0.005% |
| This compound 0.015% Monotherapy | Comparable to Latanoprost 0.005% |
| This compound 0.005% + Latanoprost 0.005% | Statistically significantly greater reduction than Latanoprost monotherapy |
| This compound 0.01% + Latanoprost 0.005% | Statistically significantly greater reduction than Latanoprost monotherapy |
| This compound 0.015% + Latanoprost 0.005% | Statistically significantly greater reduction than Latanoprost monotherapy |
| Latanoprost 0.005% Monotherapy | Baseline for comparison |
Note: Specific mean change values were not publicly available in the provided search results. The table reflects the reported comparative efficacy.
Mechanism of Action: Signaling Pathway
This compound is a prodrug that is converted to its active form, which then acts as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Activation of the EP2 receptor, a Gs-coupled receptor, initiates a signaling cascade that ultimately leads to increased aqueous humor outflow, thereby reducing IOP.
References
A Comparative Analysis of the Side Effect Profiles of Taprenepag and FP Receptor Agonists in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Taprenepag, a selective EP2 receptor agonist, and traditional FP receptor agonists commonly used in the treatment of glaucoma and ocular hypertension. The information is supported by experimental data from clinical trials to aid in research and development decisions.
Executive Summary
This compound, a novel selective prostaglandin EP2 receptor agonist, has demonstrated comparable intraocular pressure (IOP)-lowering efficacy to first-line prostaglandin F (FP) receptor agonists. However, its distinct mechanism of action suggests a different side effect profile. This guide synthesizes available clinical trial data to compare the adverse events associated with this compound and commonly prescribed FP receptor agonists, including latanoprost, bimatoprost, travoprost, and tafluprost. While FP receptor agonists are frequently associated with cosmetic side effects such as hypertrichosis and iris hyperpigmentation, early clinical data for this compound points towards a higher incidence of inflammatory side effects like iritis and photophobia, as well as increased corneal thickness.
Comparative Side Effect Profiles
The following table summarizes the incidence of common ocular adverse events reported in clinical trials for this compound and various FP receptor agonists. It is important to note that the data for this compound is primarily from a Phase 2 clinical trial, and the side effect profile may be further clarified in larger, long-term studies.
| Adverse Event | This compound (PF-04217329) | Latanoprost 0.005% | Bimatoprost 0.03% | Travoprost 0.004% | Tafluoprost 0.0015% |
| Ocular Hyperemia | High Incidence | 16.9% - 20.8%[1] | 30% - 50%[2] | 30% - 50%[2] | 29.6%[3] |
| Iritis/Uveitis | 7.5% (over 28 days)[4] | Rare | Rare | Rare | Rare |
| Photophobia | Reported | Infrequent | Infrequent | Infrequent | Infrequent |
| Increased Corneal Thickness | Reported | Not a common finding | Not a common finding | Not a common finding | Not a common finding |
| Eyelash Growth/Hypertrichosis | Not a prominent feature | Common | Very Common | Common | Common |
| Iris Hyperpigmentation | Not a prominent feature | Common | Common | Common | Common |
| Periorbital Fat Atrophy | Not a prominent feature | Reported | More frequent | Reported | Reported |
| Eye Pruritus (Itching) | Reported | Common | Common | 5% - 10% | Common |
| Dry Eye | Reported | Common | Common | Common | Common |
| Headache | Reported | Common | Infrequent | Infrequent | Common |
Note: The incidence of adverse events can vary depending on the study population, duration, and specific formulation (e.g., with or without preservatives).
Experimental Protocols
The assessment of ocular side effects in clinical trials for this compound and FP receptor agonists relies on standardized ophthalmological examinations. Below are detailed methodologies for key assessments.
Assessment of Ocular Hyperemia
Ocular hyperemia, or eye redness, is a common side effect of prostaglandin analogs and is assessed both subjectively by clinicians and patients, and objectively using imaging techniques.
-
Subjective Grading:
-
Method: Clinicians visually assess the degree of redness of the bulbar conjunctiva using a standardized photographic grading scale, such as the Efron Grading Scale or the Cornea and Contact Lens Research Unit (CCLRU) scale. These scales typically range from 0 (none) to 4 (severe).
-
Procedure: The examination is performed using a slit-lamp biomicroscope under standardized lighting conditions. The clinician compares the patient's eye to the reference images on the grading scale to assign a score.
-
-
Objective Quantification:
-
Method: Digital imaging of the conjunctiva is captured using specialized instruments like the OCULUS Keratograph 5M with R-scan software or other anterior segment imaging systems.
-
Procedure: The software automatically analyzes the images to quantify the percentage of the conjunctival area covered by blood vessels and the width of the vessels, providing an objective ocular redness index.
-
Assessment of Iritis (Anterior Uveitis)
Iritis is an inflammation of the iris and is a key adverse event noted with this compound. Its assessment involves a detailed slit-lamp examination to look for signs of inflammation in the anterior chamber of the eye.
-
Method: Slit-lamp biomicroscopy is the gold standard for diagnosing and grading iritis. The examination focuses on identifying and quantifying inflammatory cells and flare (protein leakage) in the anterior chamber.
-
Procedure:
-
The patient is seated at the slit-lamp, and the room is darkened.
-
A narrow, high-intensity beam of light is projected into the anterior chamber.
-
The ophthalmologist examines the anterior chamber for the presence of inflammatory cells (seen as small, white dots) and flare (a hazy appearance of the aqueous humor).
-
The severity is graded based on the Standardization of Uveitis Nomenclature (SUN) working group criteria:
-
Cells: Graded from 0 (≤1 cell) to 4+ (>50 cells) in a 1x1 mm field of view.
-
Flare: Graded from 0 (none) to 4+ (intense, with fibrin formation).
-
-
Measurement of Corneal Thickness (Pachymetry)
An increase in corneal thickness was observed in clinical trials of this compound. Central corneal thickness (CCT) is measured using pachymetry.
-
Method: Ultrasound pachymetry is considered the clinical gold standard. Non-contact methods like optical coherence tomography (OCT) and Scheimpflug imaging are also widely used.
-
Procedure (Ultrasound Pachymetry):
-
The ultrasound pachymeter is calibrated according to the manufacturer's instructions.
-
A topical anesthetic is applied to the patient's eye.
-
The patient is asked to look straight ahead.
-
The handheld probe is gently placed perpendicular to the center of the cornea.
-
Multiple readings are taken and averaged to obtain the CCT measurement in micrometers (µm).
-
The probe is sterilized between patients.
-
Signaling Pathways
The differential side effect profiles of this compound and FP receptor agonists can be attributed to their distinct receptor targets and downstream signaling cascades.
Caption: Signaling pathways of this compound and FP receptor agonists.
Experimental Workflow for Ocular Side Effect Assessment
The following diagram illustrates a typical workflow for assessing key ocular side effects in a clinical trial for a novel glaucoma medication.
Caption: Workflow for assessing ocular side effects in clinical trials.
References
- 1. A 4-week, dose-ranging study comparing the efficacy, safety and tolerability of latanoprost 75, 100 and 125 μg/mL to latanoprost 50 μg/mL (xalatan) in the treatment of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal and Handling of Taprenepag
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal and handling of Taprenepag, a selective EP2 receptor agonist. Adherence to these protocols is critical for protecting personnel and the environment.
Immediate Safety and Handling Protocols
This compound, as a potent bioactive compound, requires careful handling to prevent accidental exposure. While a specific Safety Data Sheet (SDS) detailing all toxicological properties of this compound is not publicly available, general principles for handling potent pharmaceutical compounds should be strictly followed.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in solid (powder) or solution form.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. For weighing or generating aerosols, a fume hood is required. | Minimizes inhalation risk. |
Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Segregation: Store this compound away from incompatible materials. Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage for the powder is -20°C for long-term stability.[2]
In Case of Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Step-by-Step Disposal Procedures
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a pharmacologically active compound, it must not be disposed of as general waste or poured down the drain.[1]
1. Segregation of Waste:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound, including unused experimental solutions and solvent rinses, should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be considered contaminated and disposed of in a designated hazardous waste container.
2. Deactivation (if applicable and feasible):
3. Final Disposal:
The primary recommended method for the final disposal of this compound and related waste is incineration .
-
Licensed Waste Disposal Service: All collected waste streams (solid, liquid, and contaminated materials) must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS office will have established procedures and contracts for this service.
-
Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations for pharmaceutical and chemical waste.
Experimental Protocols: Preparation of this compound Solutions
Accurate preparation of solutions is critical for experimental reproducibility and safety.
Stock Solution Preparation (Example):
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound based on its molecular weight and the desired concentration and volume.
-
In a chemical fume hood, accurately weigh the calculated mass of this compound powder into a suitable container.
-
Add the appropriate volume of DMSO to the container.
-
Cap the container securely and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
This compound's Mechanism of Action: The EP2 Signaling Pathway
This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various cellular responses.
Caption: EP2 Receptor Signaling Pathway Activation by this compound.
References
Personal protective equipment for handling Taprenepag
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Taprenepag. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.
This compound is a potent and selective prostaglandin E2 receptor agonist.[1] As with any potent pharmaceutical compound, proper handling is essential to minimize exposure and ensure personal and environmental safety. The following information is based on available safety data and general best practices for handling hazardous chemicals in a laboratory setting.
Physical and Chemical Properties
A summary of the known quantitative data for this compound and its isopropyl form is presented below.
| Property | Value | Source |
| This compound (CP-544326) | ||
| EC50 (human EP2) | 2.8 nM | [1][2] |
| IC50 (human EP2) | 10 nM | [2] |
| IC50 (rat EP2) | 15 nM | [2] |
| IC50 (EP1, EP3, EP4) | >3200 nM | |
| Solubility in DMSO | 55 mg/mL (114.94 mM) | |
| This compound Isopropyl (PF-04217329) | ||
| Molecular Formula | C27H28N4O5S | |
| Molecular Weight | 520.6 g/mol |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against exposure. The following donning and doffing procedure should be strictly followed.
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.
-
Storage: Store this compound powder at -20°C for up to 3 years. Solutions in solvent can be stored at -80°C for up to 1 year. Keep the container tightly closed in a dry and well-ventilated place.
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water.
Disposal Plan
All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Collection: Collect all contaminated materials in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed and approved waste disposal facility, in accordance with all federal, state, and local regulations. Do not allow the chemical to enter drains or the environment.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. It is a potent prostaglandin E2 agonist and should be handled with the assumption that it is pharmacologically active and potentially hazardous upon exposure. Known information from the Safety Data Sheet includes:
-
Acute toxicity data is not available.
-
It is not known to be carcinogenic, mutagenic, or cause reproductive toxicity.
Researchers should always consult the most recent Material Safety Data Sheet (MSDS) before handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
